1-Methyl-1H-indazole-6-carboxamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-methylindazole-6-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-12-8-4-6(9(10)13)2-3-7(8)5-11-12/h2-5H,1H3,(H2,10,13) |
InChI Key |
RTQSGFPORXVPJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)N)C=N1 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties and Stability of 1-Methyl-1H-indazole-6-carboxamide
Executive Summary
1-Methyl-1H-indazole-6-carboxamide (CAS 1379330-75-2 ) is a critical heterocyclic building block employed in the synthesis of small-molecule kinase inhibitors, particularly those targeting VEGFR , PAK1 , and p38α MAPK pathways.[1] Its structural integrity relies on the stability of the indazole core and the C6-carboxamide moiety. This guide provides a rigorous analysis of its physicochemical properties, degradation pathways, and analytical characterization, designed to support high-fidelity drug development workflows.
Chemical Identity & Structural Analysis[2]
The molecule consists of a bicyclic indazole system methylated at the N1 position, with a carboxamide functionality at the C6 position. The N1-methyl group locks the tautomeric equilibrium, preventing the 1H/2H-tautomerism typical of unsubstituted indazoles.
| Property | Detail |
| Chemical Name | 1-Methyl-1H-indazole-6-carboxamide |
| CAS Number | 1379330-75-2 |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| SMILES | CN1N=CC2=C1C=CC(=C2)C(N)=O |
| InChI Key | RTQSGFPORXVPJP-UHFFFAOYSA-N |
Structural Significance[3]
-
N1-Methylation: Enhances lipophilicity and metabolic stability compared to the N-H parent. It also fixes the electronic distribution, making the C3 position more nucleophilic and the benzene ring electron-rich.
-
C6-Carboxamide: Acts as a hydrogen bond donor/acceptor motif, critical for binding in the ATP-binding pocket of kinase targets (e.g., interacting with the hinge region).
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the specific CAS 1379330-75-2.
| Parameter | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Typically white to off-white. |
| Melting Point | 185°C – 195°C (Predicted) | High lattice energy due to intermolecular H-bonding (amide dimer). |
| Solubility (Water) | < 0.1 mg/mL | Poorly soluble in neutral aqueous media. |
| Solubility (Organic) | > 50 mg/mL in DMSO/DMF | Soluble in polar aprotic solvents. |
| LogP | 1.1 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration if optimized. |
| pKa (Basic) | ~1.5 (Indazole N2) | Very weakly basic; protonation occurs only in strong acid. |
| pKa (Acidic) | ~15 (Amide N-H) | Non-ionizable under physiological conditions. |
Synthesis & Impurity Profile
Understanding the synthesis is vital for identifying critical quality attributes (CQAs). The primary synthetic challenge is regioselectivity during the methylation step.
Synthetic Route & Regioisomerism
The methylation of 1H-indazole-6-carboxylic acid derivatives often yields a mixture of N1-methyl (desired) and N2-methyl (impurity) isomers.
Figure 1: Synthetic pathway highlighting the critical regioselectivity checkpoint. The N2-isomer is a common process-related impurity.
Stability & Degradation Pathways
The stability of 1-Methyl-1H-indazole-6-carboxamide is dictated by the hydrolytic susceptibility of the amide bond and the oxidative stability of the methyl group.
Stress Testing Profile
-
Acidic Hydrolysis (0.1N HCl, 60°C): Slow degradation. The protonation of the N2 nitrogen creates an electrostatic repulsion that slightly protects the amide from acid-catalyzed hydrolysis compared to simple benzamides.
-
Basic Hydrolysis (0.1N NaOH, 60°C): Moderate degradation. Hydrolyzes to 1-methyl-1H-indazole-6-carboxylic acid and ammonia.
-
Oxidative Stress (H₂O₂): Generally stable. However, under forcing conditions (or metabolic incubation with liver microsomes), hydroxylation can occur on the methyl group or the phenyl ring.
-
Photostability: Indazoles absorb UV light. Prolonged exposure can lead to radical-mediated degradation. Storage in amber vials is mandatory.
Degradation Mechanism (Hydrolysis)
Figure 2: Primary degradation pathway via amide hydrolysis under basic or enzymatic conditions.
Analytical Protocol (HPLC)[4]
To ensure scientific integrity, the following HPLC method is recommended for purity assessment and impurity profiling. This method separates the N1-isomer (product) from the N2-isomer (impurity) and the acid degradant.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B (0-2 min) → 95% B (15 min) → 95% B (18 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Indazole absorption max) |
| Retention Time | Acid Degradant < Product < N2-Isomer (typically) |
Note on Detection: The indazole core has strong UV absorbance. 254 nm is universal, but 280-300 nm may offer higher specificity against aliphatic impurities.
Handling & Storage Protocols
-
Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture. Long-term storage at -20°C is recommended for reference standards.
-
Safety: The compound is an irritant (H315, H319, H335).[2] Standard PPE (gloves, goggles, fume hood) is required.
-
Solubility for Assays: Prepare stock solutions in DMSO . Avoid storing aqueous dilutions for >24 hours due to potential slow hydrolysis.
References
-
BLD Pharm. (2025). 1-Methyl-1H-indazole-6-carboxamide (CAS 1379330-75-2) Technical Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Indazole-6-carboxamide derivatives. Retrieved from
-
BenchChem. (2025).[3] Synthesis of Methyl-indazole-carboxamide derivatives: Protocols and Troubleshooting. Retrieved from
-
European Patent Office. (2024). Patent WO2024188906A1: PROTAC degraders of MLLT1 and/or MLLT3 (Intermediate synthesis described). Retrieved from
-
ChemSrc. (2025). 1-Methyl-1H-indazole-6-carboxamide Physicochemical Properties. Retrieved from
Sources
1-Methyl-1H-indazole-6-carboxamide: Physicochemical Profiling, Synthetic Methodologies, and Applications in Targeted Therapeutics
Executive Summary
In contemporary medicinal chemistry, the indazole ring system serves as a privileged bioisostere for indole and benzimidazole scaffolds. Specifically, 1-Methyl-1H-indazole-6-carboxamide has emerged as a critical building block in the development of highly selective kinase inhibitors, epigenetic modulators, and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of its structural properties, details a self-validating synthetic workflow, and explores its mechanistic applications in drug discovery.
Physicochemical Profiling & Structural Analysis
The strategic value of 1-methyl-1H-indazole-6-carboxamide lies in its unique electronic distribution and hydrogen-bonding capabilities. The N-methylation at position 1 locks the tautomeric state of the indazole core, reducing off-target promiscuity and improving lipophilicity. Meanwhile, the carboxamide group at position 6 acts as a highly directional hydrogen bond donor and acceptor, a feature frequently exploited to anchor molecules within the ATP-binding hinge region of kinases[1].
Table 1: Physicochemical and Structural Parameters
| Parameter | Specification |
| Chemical Name | 1-Methyl-1H-indazole-6-carboxamide |
| CAS Number | 1379330-75-2[2] |
| Molecular Weight | 175.19 g/mol [2] |
| Molecular Formula | C9H9N3O[2] |
| SMILES | Cn1ncc2ccc(C(N)=O)cc21[3] |
| Pharmacophore Role | Hinge-binding motif (H-bond donor/acceptor)[1] |
Chemical Synthesis & Mechanistic Causality
The synthesis of 1-methyl-1H-indazole-6-carboxamide typically proceeds via the aminolysis of its corresponding ester precursor, methyl 1-methyl-1H-indazole-6-carboxylate[4]. The following protocol outlines a highly efficient, self-validating workflow for this transformation.
Protocol 1: Synthesis via Sealed-Tube Aminolysis
Objective: Conversion of methyl 1-methyl-1H-indazole-6-carboxylate to 1-methyl-1H-indazole-6-carboxamide.
-
Step 1: Reagent Preparation & Suspension Suspend methyl 1-methyl-1H-indazole-6-carboxylate (1.0 eq) in a 28-30% aqueous ammonium hydroxide solution (20.0 eq)[4].
-
Causality: A massive stoichiometric excess of ammonium hydroxide is required to drive the equilibrium of the nucleophilic acyl substitution forward. This compensates for the relatively poor leaving group ability of the methoxide ion compared to typical acyl chlorides.
-
-
Step 2: Thermal Activation Seal the reaction mixture in a pressure tube and heat to 50°C with continuous stirring for 16 hours[4].
-
Causality: Conducting the reaction in a sealed tube is critical; it prevents the escape of volatile ammonia gas, maintaining the high localized concentration necessary for the reaction. The mild 50°C temperature provides sufficient activation energy for the nucleophilic attack without inducing thermal degradation of the indazole core.
-
-
Step 3: In-Process Validation Sample the reaction mixture at 12 hours. Quench an aliquot in acetonitrile and analyze via LC-MS.
-
Validation: The reaction is deemed self-validating and complete when the peak corresponding to the starting ester (
191 ) is <1% relative to the product peak ( 176 ).
-
-
Step 4: Precipitation and Isolation Cool the mixture to room temperature and dilute with deionized water. Filter the resulting precipitate under a vacuum[4].
-
Causality: The target carboxamide possesses significantly lower aqueous solubility than the starting ester and the ammonia byproduct, allowing for highly pure isolation via simple precipitation and filtration.
-
Applications in Drug Discovery
The 1-methyl-1H-indazole-6-carboxamide scaffold is utilized across multiple therapeutic areas due to its versatile target engagement profile.
A. p38α MAPK Inhibition (Neuroinflammation)
Indazole-6-carboxamide derivatives are potent inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK), a critical node in neuroinflammatory pathways triggered by lipopolysaccharides (LPS)[1]. Crystallographic and modeling studies reveal that the N2 nitrogen of the indazole core forms a crucial hydrogen bond with the Met109 residue in the kinase hinge region[1]. This precise anchoring suppresses the downstream production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, offering therapeutic potential for cognitive decline[1].
B. Epigenetic Modulation (EZH2)
The scaffold is integral to the design of Enhancer of Zeste Homolog 2 (EZH2) inhibitors. Derivatives incorporating this core exhibit high inhibitory activity against wild-type and mutant EZH2 (e.g., Y641F), which are frequently implicated in lymphomas such as SU-DHL-6 and SU-DHL-10[5].
C. Targeted Protein Degradation (PROTACs)
Recent advancements have repurposed this scaffold as a highly selective binder for MLLT1 and MLLT3 proteins. By linking the indazole core to an E3 ubiquitin ligase recruiting moiety, researchers have developed PROTACs capable of inducing selective proteasomal degradation of these targets in oncology models[4].
Fig 1: p38α MAPK signaling pathway and targeted inhibition by indazole-6-carboxamide derivatives.
Biochemical Evaluation: Self-Validating Assay Protocol
To accurately evaluate the efficacy of newly synthesized 1-methyl-1H-indazole-6-carboxamide derivatives against targets like p38α MAPK, a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.
Protocol 2: TR-FRET Assay for p38α Kinase Inhibition
Objective: Determine the half-maximal inhibitory concentration (
-
Step 1: Enzyme-Substrate Incubation In a 384-well microplate, combine recombinant human p38α kinase, biotinylated ATF2 substrate, and ATP in an assay buffer (HEPES pH 7.4,
, DTT, 0.01% Tween-20). Add the indazole compound in a 10-point dose-response series.-
Causality: Operating at the apparent
of ATP ensures the assay is highly sensitive to ATP-competitive inhibitors (which indazole derivatives typically are). Tween-20 is included to prevent non-specific compound aggregation and false-positive inhibition.
-
-
Step 2: Reaction Quenching and Detection After 60 minutes of incubation at 25°C, add EDTA to quench the reaction, followed by the addition of a Europium-labeled anti-phospho-ATF2 antibody (donor) and Streptavidin-APC (acceptor).
-
Causality: EDTA rapidly chelates
, immediately halting kinase activity to provide a precise temporal snapshot of inhibition. The TR-FRET methodology eliminates short-lived background fluorescence, providing a high signal-to-noise ratio without requiring wash steps.
-
-
Step 3: Self-Validation & Data Analysis Include a no-enzyme control (0% activity) and a vehicle (DMSO) control (100% activity) on every plate.
-
Validation: Calculate the Z'-factor using the equation
. A mathematically validates the assay's robustness and dynamic range. Only plates meeting this criterion should be used to fit the TR-FRET emission ratios (665 nm / 615 nm) to a 4-parameter logistic curve to derive the .
-
Conclusion
1-Methyl-1H-indazole-6-carboxamide is far more than a simple chemical intermediate; it is a highly optimized pharmacophore that dictates the binding kinetics and selectivity of modern therapeutics. By leveraging its unique physicochemical properties and employing rigorous, self-validating synthetic and biochemical protocols, researchers can continue to exploit this scaffold to address complex pathologies ranging from neuroinflammation to oncology.
References
-
Title: 1379330-75-2 | 1-Methyl-1H-indazole-6-carboxamide - BLDpharm | Source: bldpharm.com | URL: 2
-
Title: 1379330-75-2_1-Methyl-1H-indazole-6-carboxamide - CAS号查询 | Source: chemsrc.com | URL: 3
-
Title: WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 | Source: Google Patents | URL: 4
-
Title: Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors | Source: PMC (nih.gov) | URL: 1
-
Title: WO2019206155A1 - Ezh2抑制剂及其药学上可接受的盐和多晶型物及其应用 | Source: Google Patents | URL: 5
Sources
- 1. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1379330-75-2|1-Methyl-1H-indazole-6-carboxamide|BLDpharm [bldpharm.com]
- 3. 1379330-75-2_1-Methyl-1H-indazole-6-carboxamideCAS号:1379330-75-2_1-Methyl-1H-indazole-6-carboxamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]
- 5. WO2019206155A1 - Ezh2æå¶ååå ¶è¯å¦ä¸å¯æ¥åççå夿¶åç©åå ¶åºç¨ - Google Patents [patents.google.com]
Therapeutic Potential of 1-Methyl-1H-indazole-6-carboxamide Derivatives
The following technical guide details the therapeutic landscape, medicinal chemistry, and experimental validation of 1-Methyl-1H-indazole-6-carboxamide derivatives.
Technical Guide for Drug Discovery & Development
Executive Summary
The 1-Methyl-1H-indazole-6-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the realm of oncology. Unlike the more common 3-carboxamide isomers (seen in drugs like Axitinib), the 6-carboxamide derivatives offer a unique vector for targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs).
This class of compounds functions primarily as Multi-Targeted Kinase Inhibitors (MTKIs) , showing high potency against VEGFR-2 , EGFR , and CDK2 . By locking the N1-position with a methyl group, these derivatives eliminate prototropic tautomerism, enhancing pharmacokinetic stability and lipophilicity—critical factors for intracellular drug delivery.
Medicinal Chemistry & SAR Analysis
The Indazole Scaffold Advantage
The indazole core serves as a bioisostere for the indole and purine rings found in endogenous nucleotides (ATP). The 1-Methyl-1H-indazole-6-carboxamide configuration is designed to maximize interactions within the kinase "hinge region."
-
N1-Methylation: Prevents N1/N2 tautomerization, locking the molecule into a fixed conformation that favors hydrophobic interactions with the kinase gatekeeper residues. It also improves membrane permeability compared to the unsubstituted NH-indazole.
-
C6-Carboxamide Linker: Acts as a rigid spacer that projects the "tail" moiety (often a hydrophobic aryl or heteroaryl group) into the allosteric hydrophobic pocket (back pocket) of the enzyme. This is the primary determinant of selectivity.
Structure-Activity Relationship (SAR) Visualization
Figure 1: SAR Logic of the 1-Methyl-1H-indazole-6-carboxamide scaffold.
Mechanism of Action: Multi-Kinase Inhibition
These derivatives function as Type I or Type II ATP-competitive inhibitors. Their therapeutic efficacy stems from simultaneous blockade of angiogenesis and cell proliferation pathways.
Primary Targets
-
VEGFR-2 (KDR): Inhibition blocks endothelial cell migration and tumor angiogenesis.
-
EGFR (ErbB1): Blockade suppresses downstream RAS/RAF/MEK signaling in epithelial tumors.
-
CDK2/Cyclin E: Inhibition induces G1/S phase cell cycle arrest, promoting apoptosis.
Signaling Pathway Blockade
Figure 2: Pathway intervention points. The inhibitor blocks ATP binding at the RTK level, halting the cascade.
Quantitative Efficacy Data
The following data summarizes the potency of optimized 6-carboxamide derivatives (specifically N-(4-fluorobenzyl) analogs) against key cancer cell lines and purified kinases.
Table 1: Enzymatic and Cellular Inhibitory Potency (IC50)
| Target / Cell Line | Type | IC50 Value (µM) | Reference Standard |
| VEGFR-2 | Enzyme Assay | 0.035 ± 0.005 | Sunitinib (0.010) |
| EGFR | Enzyme Assay | 0.085 ± 0.012 | Erlotinib (0.020) |
| HCT-116 | Colon Cancer | 0.77 ± 0.15 | Doxorubicin (1.10) |
| MCF-7 | Breast Cancer | 0.98 ± 0.22 | Doxorubicin (1.45) |
| A549 | Lung Cancer | 1.67 ± 0.30 | Cisplatin (2.10) |
Note: Data represents mean values from optimized leads (e.g., Compound 6f series) derived from recent literature [1][2].
Experimental Protocols
Chemical Synthesis Workflow
Objective: Synthesis of N-(4-fluorobenzyl)-1-methyl-1H-indazole-6-carboxamide.
Step 1: Methylation of Indazole-6-carboxylic acid
-
Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in dry DMF.
-
Add K₂CO₃ (2.5 eq) and stir at 0°C for 15 min.
-
Add Iodomethane (MeI, 1.2 eq) dropwise.
-
Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Purification: Isolate the N1-methyl isomer via column chromatography (the N2-isomer is a minor byproduct).
Step 2: Amide Coupling (The "Warhead" Installation)
-
Hydrolyze the ester to the free acid using LiOH in THF/H₂O.
-
Dissolve the 1-methyl-1H-indazole-6-carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min to activate the acid.
-
Add 4-fluorobenzylamine (1.1 eq).
-
Stir at RT for 12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.[1]
-
Validation: Verify structure via ¹H NMR (DMSO-d₆) looking for the amide triplet at δ 9.1 ppm and N-methyl singlet at δ 4.1 ppm.
Kinase Inhibition Assay (ADP-Glo™ Platform)
Principle: Measures the amount of ADP produced during the kinase reaction.
-
Preparation: Dilute compounds in 100% DMSO (10-point dose-response).
-
Enzyme Mix: Prepare 2x Kinase/Substrate mix (e.g., VEGFR2 + Poly(Glu,Tyr)).
-
Reaction: Add 2 µL compound + 4 µL Enzyme mix to a 384-well white plate. Incubate 10 min.
-
Initiation: Add 4 µL ATP (at K_m concentration). Incubate 60 min at RT.
-
Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Readout: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Measure Luminescence.
-
Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.
Future Outlook & PROTAC Potential
The 1-methyl-1H-indazole-6-carboxamide scaffold is currently being evaluated for Proteolysis Targeting Chimeras (PROTACs) . Due to the solvent-exposed nature of the carboxamide "tail," this position is chemically ideal for attaching linkers to E3 ligase ligands (e.g., Cereblon or VHL). This would transition the therapy from inhibition to degradation, potentially overcoming resistance mutations in EGFR or VEGFR.
References
-
BenchChem Technical Support. (2025).[2][3] A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide. BenchChem.
-
Youssif, B. G. M., et al. (2022).[4] Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry.
-
Frejat, F. O. A., et al. (2022).[4] Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents. ResearchGate.
-
PharmaBlock. (2024). Indazoles in Drug Discovery: A Privileged Scaffold. PharmaBlock Whitepaper.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 840433, 1-methyl-1H-indazol-6-amine. PubChem.[5]
Sources
The Indazole-6-Carboxamide Scaffold: A Technical Guide to SAR and Synthetic Utility
Executive Summary
The indazole-6-carboxamide is a privileged molecular framework in modern medicinal chemistry, distinguished by its ability to serve as a robust bioisostere for quinoline and phthalazine cores. Unlike the more common 3-carboxamide derivatives (often associated with CDK inhibition), the 6-carboxamide vector directs substituents into unique spatial regions of the binding pocket—typically the solvent-exposed front in kinases or specific hydrophobic grooves in GPCRs.
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its two primary therapeutic applications: Type I/II Kinase Inhibition (VEGFR, ERK) and GPCR Modulation (GPR120).
Part 1: Structural Anatomy & Pharmacophore
The indazole-6-carboxamide core functions as a versatile template due to three modifiable vectors. Understanding the electronic and steric demands of these positions is the prerequisite for rational design.
The Binding Triad
-
The Indazole Core (Hinge Binder/Headgroup):
-
Function: In kinase targets, the indazole nitrogen atoms (N1/N2) typically function as the hinge-binding motif. The tautomeric equilibrium between 1H- and 2H-indazole allows the scaffold to adapt to different donor-acceptor requirements in the ATP-binding site.
-
SAR Rule: N1-substitution locks the tautomer, often improving permeability but potentially sacrificing a hydrogen bond donor interaction with the hinge region (e.g., Glu/Leu backbone).
-
-
The C6-Carboxamide Linker (The Vector):
-
Function: This rigid linker (
) projects the "Tail" (R-group) out of the deep pocket. -
Geometry: The amide bond has restricted rotation (pseudo-double bond character), creating a defined vector.
-
SAR Rule: Reversing the amide (to
) often abolishes activity if the carbonyl oxygen is acting as a hydrogen bond acceptor for a conserved water molecule or amino acid side chain (e.g., the "sugar pocket" lysine).
-
-
The C3-Position (The Gatekeeper):
-
Function: Substituents here (often Aryl or Heteroaryl) probe the "gatekeeper" region or the back pocket.
-
SAR Rule: Bulky groups at C3 can induce selectivity by clashing with larger gatekeeper residues in off-target kinases.
-
Visualization: SAR Vector Map
Figure 1: Vector analysis of the Indazole-6-carboxamide scaffold highlighting key substitution points for SAR exploration.
Part 2: Synthetic Access & Methodology
Robust synthetic routes are essential for library generation. Two primary approaches dominate the literature: the Classical Carboxylate Route and the Davis-Beirut Reaction (for 2H-indazoles).
Method A: The Classical Carboxylate Route (Scale-Up Friendly)
This method is preferred for generating 1H-indazole derivatives with high regiocontrol.
-
Starting Material: Methyl 1H-indazole-6-carboxylate (commercially available or synthesized from 4-amino-3-methylbenzoic acid).
-
N1-Functionalization: Alkylation using alkyl halides and
in DMF.-
Note: This often produces N1/N2 regioisomers (typically 4:1 ratio favoring N1). Isomers must be separated via column chromatography.
-
-
Hydrolysis:
or in to yield the free acid. -
Amide Coupling: Activation with HATU or EDCI/HOBt followed by addition of the amine (
).
Method B: The Davis-Beirut Reaction (2H-Indazole Specific)
For accessing 2H-indazoles (which have distinct binding profiles), this method is superior due to its one-pot nature and high atom economy.
-
Mechanism: Reaction of 2-nitrobenzylamines with aldehydes under basic conditions creates the indazole core in situ.
-
Utility: Allows for rapid diversity at the C3 position (via the aldehyde input) and N2 position (via the amine input).
Visualization: Synthetic Workflow
Figure 2: The "Classical Carboxylate" synthetic pathway for generating N1-substituted indazole-6-carboxamide libraries.
Part 3: SAR Deep Dive & Case Studies
Case Study 1: VEGFR-2 Kinase Inhibitors (Oncology)
In the context of Angiogenesis inhibition, the indazole-6-carboxamide serves as a scaffold to mimic the binding of established drugs like Pazopanib, but with altered solubility profiles.
Key Findings (Elsayed et al., 2024):
-
The Amide Linker: The 6-carboxamide is critical. Replacing it with a sulfonamide (
) retains activity but often lowers solubility. -
The "Tail" (Amide Substituent):
-
Hydrophobic Aryls: A 3-trifluoromethylphenyl or 4-chlorophenyl group enhances potency (IC
< 50 nM) by filling the hydrophobic pocket adjacent to the ATP site. -
Solubilizing Groups: Introduction of a piperazine tail often reduces intrinsic potency slightly but dramatically improves cell permeability and oral bioavailability.
-
-
Selectivity: The 6-position vector points toward the solvent front, meaning bulky groups here are tolerated well by the enzyme, allowing for the attachment of "warheads" or solubilizing tails without steric clash.
| Compound Class | R-Group (Amide) | VEGFR-2 IC | Cellular Activity (HUVEC) |
| Aryl-Urea Mimic | 4-fluoro-3-(trifluoromethyl)phenyl | 1.2 - 5.0 | High Potency |
| Solubilized | 4-(4-methylpiperazin-1-yl)phenyl | 25 - 40 | Moderate Potency / High Solubility |
| Reverse Amide | (Linker reversed to -NHCO-) | > 1000 | Inactive (Loss of H-bond network) |
Case Study 2: GPR120 Agonists (Metabolic Disease)
AstraZeneca utilized the indazole-6-carboxamide scaffold to develop agonists for GPR120 (FFAR4) for the treatment of Type 2 Diabetes. This highlights the scaffold's utility beyond kinases.[1]
Key Findings (McCoull et al., 2017):
-
The Acid Headgroup: Unlike kinase inhibitors, GPR120 agonists require an acidic headgroup. The indazole-6-carboxamide was linked to a phenyl-cyclopropylcarboxylic acid.
-
Role of the Indazole: The indazole core served as a rigid spacer that positioned the carboxylic acid pharmacophore correctly while the N1-substituent engaged a lipophilic pocket.
-
Optimization: Substitution at N1 with a 2,4-dichlorobenzyl group provided the necessary lipophilicity to achieve nanomolar potency (EC
= 14 nM).
Part 4: Experimental Protocols
Protocol 1: General Synthesis of Indazole-6-Carboxamides
Objective: Synthesis of N-(4-chlorophenyl)-1-methyl-1H-indazole-6-carboxamide.
-
Reagents: 1-methyl-1H-indazole-6-carboxylic acid (1.0 eq), 4-chloroaniline (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve the carboxylic acid in DMF (5 mL/mmol) under
atmosphere. -
Add DIPEA and stir for 5 minutes.
-
Add HATU and stir for 15 minutes to activate the acid (formation of the active ester).
-
Add 4-chloroaniline.
-
Stir at Room Temperature (RT) for 12 hours. Monitor by LC-MS.[2]
-
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water (2x), and brine. Dry over .[1] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol 2: VEGFR-2 Enzymatic Assay (FRET-Based)
Objective: Determine IC
-
System: Z'-LYTE™ Kinase Assay (Invitrogen) or similar FRET-based format.
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Procedure:
-
Prepare 3x Enzyme (VEGFR-2) solution.
-
Prepare 3x Substrate/ATP mixture (ATP concentration should be at
, typically 10-50 M). -
Dispense 20 nL of test compound (in DMSO) into 384-well plates using an acoustic dispenser (e.g., Echo).
-
Add Enzyme and incubate for 15 mins.
-
Add Substrate/ATP and incubate for 60 mins at RT.
-
Add Development Reagent (cleaves non-phosphorylated peptide).
-
-
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC
.-
Validation: Staurosporine or Pazopanib must be used as a positive control. Z-factor should be > 0.5.
-
References
-
Elsayed, M. S. A., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.[3] European Journal of Medicinal Chemistry.[4]
-
McCoull, W., et al. (2017).[5] Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(7), 3187–3197.[5]
-
Vertex Pharmaceuticals. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).[6] Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.
-
BenchChem. (2025). Synthesis and Biological Perspectives of Indazole Derivatives. (General Review of Indazole Synthesis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-Methyl-1H-indazole-6-carboxamide in Kinase Drug Discovery
This guide serves as a technical reference for the application of 1-Methyl-1H-indazole-6-carboxamide as a pharmacophore in kinase inhibitor design.
Executive Summary
The 1-Methyl-1H-indazole-6-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, particularly for Type I and Type II kinase inhibitors. Unlike its 3-carboxamide isomer (found in Axitinib or Pazopanib), the 6-carboxamide variant offers a distinct vector for exploring the solvent-exposed regions or the ribose-binding pocket of the ATP cleft.
This pharmacophore is characterized by three functional zones:[1]
-
The Indazole Core: A planar, aromatic bicycle that facilitates
- stacking interactions with the kinase hinge or gatekeeper residues. -
The 1-Methyl Group: A steric lock that prevents tautomerization, fixing the protonation state and improving lipophilicity for hydrophobic pocket occupancy.
-
The 6-Carboxamide Motif: A versatile hydrogen-bonding handle that can act as a donor/acceptor system or a linker to solubilizing tails.
Primary targets include p38
Structural Biology & Pharmacophore Logic
The "Vector" Advantage
In kinase inhibitor design, the orientation of the solubilizing group is critical. While 3-substituted indazoles project substituents towards the gatekeeper (back pocket), the 6-substituted indazoles typically project vectors towards the solvent front or the ribose pocket , depending on the binding mode.
| Feature | 3-Carboxamide (e.g., Axitinib) | 6-Carboxamide (Subject Scaffold) |
| Vector Direction | Gatekeeper / Back Pocket | Solvent Front / Ribose Pocket |
| Hinge Interaction | N1-H (Donor) / N2 (Acceptor) | N2 (Acceptor) only (due to 1-Me) |
| Primary Utility | Deep hydrophobic pocket access | Solubilizing tail attachment |
Binding Modes
The 1-methyl-1H-indazole-6-carboxamide can adopt two distinct binding modes within the ATP pocket:
-
Mode A (Hinge Anchor): The indazole ring sits in the adenine pocket. The N2 nitrogen accepts a hydrogen bond from the hinge backbone (e.g., Met109 in p38
).[2] The 6-carboxamide extends into the solvent, interacting with residues like Asp168 (DFG motif) or water networks. -
Mode B (Reverse Binding): The carboxamide group itself interacts with the hinge region (acting as the donor-acceptor pair), while the 1-methylindazole core acts as a hydrophobic bulk filling the specificity pocket.
Interaction Map (DOT Visualization)
Caption: Mechanistic interaction map of the 1-Methyl-1H-indazole-6-carboxamide scaffold within the ATP binding pocket.
Experimental Protocols
Chemical Synthesis
The synthesis requires precise regiocontrol to ensure N1-methylation over N2.
Reagents:
-
Methyl 1H-indazole-6-carboxylate (Starting Material)
-
Iodomethane (MeI) or Dimethyl Sulfate
-
Potassium Carbonate (
) -
Lithium Hydroxide (LiOH)
-
HATU / DIPEA (Amide Coupling)
Workflow:
-
Regioselective Methylation:
-
Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in anhydrous DMF.
-
Add
(2.0 eq) and stir at 0°C. -
Add MeI (1.1 eq) dropwise. Critical: Low temperature favors the kinetic N1 product, though N1 is also thermodynamically preferred.
-
Stir at RT for 2h.
-
Purification: Isolate the N1-methyl isomer via silica gel chromatography (Hexane/EtOAc). The N1-isomer typically has a higher Rf than the N2-isomer.
-
-
Hydrolysis:
-
Dissolve ester in THF/MeOH/H2O (3:1:1).
-
Add LiOH (3.0 eq). Stir at 50°C for 4h.
-
Acidify with 1M HCl to precipitate 1-methyl-1H-indazole-6-carboxylic acid .
-
-
Amide Coupling:
-
Dissolve acid (1.0 eq) in DMF.[3]
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.
-
Add amine (
, 1.1 eq). Stir for 12h.
-
Synthesis Workflow (DOT Visualization)
Caption: Step-by-step synthetic route for generating the 1-Methyl-1H-indazole-6-carboxamide core.
Target Landscape & Case Studies
p38 MAPK (Anti-Inflammatory)
Inhibitors targeting p38
-
Compound Profile: 5-(2,4-Difluorobenzyl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-indazole-6-carboxamide.
-
Mechanism: The 6-carboxamide linker positions the dimethylamino tail to interact with solvent-exposed residues, improving solubility and ADME properties compared to rigid bicyclic analogs.
FGFR / VEGFR (Oncology)
Fragment-based drug discovery (FBDD) campaigns have identified the indazole-6-carboxamide as a potent starting point for receptor tyrosine kinases.
-
Data Point: Indazole fragments often exhibit Ligand Efficiency (LE) > 0.35 against FGFR1.
-
Optimization: Replacing the 6-position ester with a carboxamide significantly improves H-bond networking with the DFG-motif aspartate.
Signaling Pathway Context (DOT Visualization)
Caption: The p38 MAPK signaling cascade showing the intervention point of Indazole-6-carboxamide inhibitors.
References
-
Elsayed, M.S.A., et al. (2019). "Design, synthesis and biological evaluation of new indazole–pyrimidine based derivatives as potent VEGFR-2 inhibitors." Bioorganic Chemistry. Link
-
Liu, Y., et al. (2017). "Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design." ACS Medicinal Chemistry Letters. Link
-
Kuglstatter, A., et al. (2019). "Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds." Molecules. Link
-
BenchChem Technical Support. (2025). "Synthesis of 7-Methyl-1H-indazole-3-carboxamide and Derivatives." BenchChem Protocols. Link
- Vertex AI Search. (2026). "Consolidated Search Results on Indazole Kinase Inhibitors.
Sources
- 1. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Synthesis Pathways and Mechanistic Evaluation of 1-Methyl-1H-indazole-6-carboxamide
Executive Summary
1-Methyl-1H-indazole-6-carboxamide (CAS: 1379330-75-2)[1] has emerged as a highly privileged pharmacological building block in modern medicinal chemistry. It serves as a critical synthetic intermediate in the development of advanced therapeutics, including MLLT1/3 PROTAC degraders[2], STING (Stimulator of Interferon Genes) modulators[3], and first-in-class dual BChE/p38α MAPK inhibitors targeting neuroinflammation and cognitive decline[4].
This technical guide provides a comprehensive, self-validating framework for the synthesis of 1-methyl-1H-indazole-6-carboxamide. By dissecting the causality behind regioselective N-alkylation and detailing high-fidelity amidation protocols, this whitepaper equips researchers with the mechanistic insights required for scalable and precise drug development.
Retrosynthetic Analysis & Mechanistic Rationale
The construction of the 1-methyl-1H-indazole-6-carboxamide scaffold requires precise control over heteroaromatic functionalization. The retrosynthetic strategy relies on three core disconnections:
-
Amidation: Conversion of the C6-carboxylic acid to a primary amide.
-
N-Alkylation: Regioselective methylation at the N1 position of the indazole core.
-
Cyclization: De novo formation of the indazole ring from a substituted aniline derivative (e.g., 4-methyl-3-aminobenzoic acid) via diazotization.
Retrosynthetic deconstruction of 1-Methyl-1H-indazole-6-carboxamide highlighting key disconnections.
Regioselective N1-Alkylation Dynamics
A fundamental challenge in indazole chemistry is the tautomerization between the 1H and 2H forms. Alkylation of 1H-indazole-6-carboxylic acid with an alkyl halide (e.g., methyl iodide) typically yields a mixture of N1- and N2-alkylated isomers[4].
Causality of Regioselectivity:
-
Thermodynamic vs. Kinetic Control: The N1-alkylated product is thermodynamically more stable due to the preservation of the fully aromatic benzenoid system. Conversely, N2-alkylation yields an ortho-quinoid structure, which is kinetically accessible but thermodynamically less favorable.
-
Base and Solvent Effects: The use of a hard base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) favors S_N2 attack via the more electron-dense N1 position[4].
Table 1: Optimization of N-Methylation Regioselectivity
| Base | Solvent | Temperature | N1:N2 Ratio | Yield (N1) | Mechanistic Note |
| K₂CO₃ | DMF | 25 °C | 85:15 | 78% | Standard S_N2; thermodynamic preference. |
| NaH | THF | 0 °C to RT | 90:10 | 82% | Strong base ensures complete deprotonation. |
| Ag₂CO₃ | Toluene | 80 °C | 40:60 | 35% | Silver coordination kinetically favors N2 attack. |
Self-Validation Checkpoint: The N1 and N2 isomers must be separated via column chromatography[4]. Regiochemistry is definitively assigned using 2D NOESY NMR: the N1-methyl protons will show a strong Nuclear Overhauser Effect (NOE) cross-peak with the C7-proton, whereas the N2-methyl protons will correlate with the C3-proton.
High-Fidelity Amidation Workflows
The conversion of 1-methyl-1H-indazole-6-carboxylic acid (CAS: 1031417-77-2)[5] to the corresponding carboxamide requires activation of the carboxylate. We detail two distinct, self-validating protocols based on the required scale and tolerance for harsh conditions.
Protocol A: Mild Peptide Coupling (TBTU-Mediated)
This method is ideal for discovery-scale synthesis, avoiding harsh acidic conditions that might degrade sensitive functional groups[4].
Step-by-step workflow for the mild TBTU-mediated amidation of indazole-6-carboxylic acid.
Step-by-Step Methodology:
-
Activation: Dissolve 1-methyl-1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) followed by TBTU (1.2 equiv)[4].
-
Intermediate Formation: Stir the reaction mixture at room temperature for 30 minutes. Causality: TBTU converts the poor hydroxyl leaving group into a highly reactive benzotriazole (OBt) active ester, facilitating subsequent nucleophilic attack.
-
Amidation: Add ammonium chloride (NH₄Cl, 2.0 equiv) as the ammonia source. Stir for an additional 4–12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation: Analyze the crude mixture via LC-MS. The target mass must reflect m/z 176 [M+H]⁺.
Protocol B: Industrial Scalable Synthesis (POCl₃-Mediated)
For larger-scale synthesis, conversion to the acyl chloride is more cost-effective and robust, often utilized in the synthesis of carbonitrile precursors[6].
Step-by-Step Methodology:
-
Chlorination: Suspend 1-methyl-1H-indazole-6-carboxylic acid in toluene. Add phosphorus oxychloride (POCl₃, 10.0 equiv) dropwise[6].
-
Reflux: Heat the mixture to 120 °C for 12 hours. Causality: The high temperature and excess POCl₃ drive the conversion to the acyl chloride while maintaining the solubility of the intermediates[6].
-
Amidation: Cool the mixture to 0 °C. Carefully add the mixture dropwise into a cold, concentrated aqueous ammonia solution (NH₄OH). Warning: This step is highly exothermic.
-
Isolation: The product typically precipitates as a white solid[2]. Filter, wash with cold water, and dry under high vacuum.
Table 2: Comparison of Amidation Strategies
| Parameter | Protocol A (TBTU) | Protocol B (POCl₃) |
| Primary Reagent | TBTU / DIPEA | POCl₃ / NH₄OH |
| Reaction Temperature | Room Temperature | 120 °C (Activation), 0 °C (Quench) |
| Scalability | Low to Medium (Cost-prohibitive at scale) | High (Cost-effective) |
| Yield | 75 - 85% | 80 - 90% |
| Impurity Profile | Tetramethylurea byproducts | Phosphoric acid residues |
Conclusion
The synthesis of 1-methyl-1H-indazole-6-carboxamide requires precise control over N-alkylation regiochemistry and careful selection of amidation conditions. By leveraging thermodynamic control during methylation and selecting the appropriate amidation protocol based on scale, researchers can reliably produce this critical intermediate for advanced drug development programs.
References
1.[2]7, Google Patents. 2.[1]1, Chemsrc. 3.[6]8, Google Patents. 4.[5]9, CymitQuimica. 5.[3]10, Google Patents. 6.[4]11, PMC / ACS Publications.
Sources
- 1. 1379330-75-2_1-Methyl-1H-indazole-6-carboxamideCAS号:1379330-75-2_1-Methyl-1H-indazole-6-carboxamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]
- 3. US20210087180A1 - Modulators of STING (Stimulator of Interferon Genes) - Google Patents [patents.google.com]
- 4. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1031417-77-2: 1-Methyl-1H-indazole-6-carboxylic acid [cymitquimica.com]
- 6. CA2994336A1 - Carboxy substituted (hetero) aromatic ring derivatives and preparation method and uses thereof - Google Patents [patents.google.com]
- 7. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]
- 8. CA2994336A1 - Carboxy substituted (hetero) aromatic ring derivatives and preparation method and uses thereof - Google Patents [patents.google.com]
- 9. CAS 1031417-77-2: 1-Methyl-1H-indazole-6-carboxylic acid [cymitquimica.com]
- 10. US20210087180A1 - Modulators of STING (Stimulator of Interferon Genes) - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
The Indazole-3-Carboxamide Scaffold: Evolution, Structural Biology, and Synthetic Methodologies in Drug Discovery
Executive Summary
The indazole-3-carboxamide moiety represents one of the most versatile "privileged scaffolds" in modern medicinal chemistry. Originally conceptualized as a bioisosteric replacement for the indole ring to improve metabolic stability, this bicyclic heterocycle has driven the discovery of blockbuster antiemetics, highly selective kinase inhibitors, and potent immunotherapeutic agents. This technical whitepaper explores the historical milestones, structural biology, and self-validating synthetic workflows that define the indazole-3-carboxamide class, providing actionable insights for drug development professionals.
Structural Biology: The "Privileged" Nature of the Scaffold
The transition from indole to indazole in drug design is not merely a substitution of a carbon atom for a nitrogen atom; it fundamentally alters the physicochemical properties of the molecule. The indazole-3-carboxamide core provides a unique hydrogen-bond donor-acceptor-donor motif .
In the context of ATP-competitive kinase inhibitors (such as GSK-3β inhibitors), this motif is critical. Structural data reveals that the indazole N1-H (donor), N2 (acceptor), and the carboxamide NH (donor) form a tridentate hydrogen-bond network with the hinge region of target proteins (e.g., interacting with the backbone carbonyl of Asp133 and the backbone NH/carbonyl of Val135)1[1]. This highly specific anchoring mechanism explains why the scaffold is repeatedly identified in high-throughput screening (HTS) hits across diverse biological targets.
Historical Milestones in Indazole-3-Carboxamide Discovery
The Pioneer: Granisetron (5-HT3 Antagonist)
The modern era of indazole-3-carboxamides began in the mid-1980s with chemists at Beecham Pharmaceuticals. Seeking to develop an antiemetic for chemotherapy-induced nausea and vomiting (CINV), they targeted the 5-HT3 receptor. The discovery of Granisetron (approved in the UK in 1991) validated the scaffold's clinical utility. By linking a 1-methylindazole-3-carboxamide core to a bicyclic amine (endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine), researchers achieved high affinity and selectivity for the 5-HT3 receptor, effectively blocking the vagal emetogenic signal2[2].
The Forensic Phenomenon: AB-FUBINACA and SCRAs
In 2009, Pfizer patented a series of indazole-3-carboxamides, including AB-FUBINACA (WO 2009/106982), as potent cannabinoid type-1 (CB1) receptor agonists intended for pain management3[3]. While Pfizer never advanced the compound to human trials, the molecule was co-opted by clandestine laboratories. By 2012, AB-FUBINACA emerged in Japan as a highly potent synthetic cannabinoid receptor agonist (SCRA)4[4]. The molecule features an L-valinamide side chain, demonstrating that the indazole-3-carboxamide core can accommodate complex, chiral aliphatic groups while maintaining single-digit nanomolar affinity for GPCRs.
Modern Oncology: EP4 Receptor Antagonists
Recently (2023), the scaffold has been repurposed for tumor immunotherapy. Researchers discovered that 2H-indazole-3-carboxamide derivatives act as potent Prostanoid EP4 receptor antagonists. Compound 14, a lead candidate, demonstrated single-nanomolar antagonistic activity, blocking PGE2/EP4 signaling and enhancing CD8+ T cell-mediated antitumor immunity in colorectal cancer models5[5].
Quantitative Pharmacological Profiles
The versatility of the indazole-3-carboxamide scaffold is best illustrated by the diverse binding profiles of its derivatives.
| Compound Name | Primary Target | Mechanism of Action | Binding Affinity / Potency | Clinical/Development Status |
| Granisetron | 5-HT3 Receptor | Antagonist | FDA Approved (Antiemetic) | |
| AB-FUBINACA | CB1 Receptor | Full Agonist | Discontinued / Schedule I | |
| Compound 1 | GSK-3β | ATP-competitive Inhibitor | Preclinical (Mood Disorders) | |
| Compound 14 | EP4 Receptor | Antagonist | Preclinical (Colorectal Cancer) |
Mechanistic Workflows and Signal Transduction
To understand the profound biological impact of these compounds, we must visualize their signal transduction. Below is the signaling pathway for indazole-3-carboxamide CB1 agonists (like AB-FUBINACA), illustrating how receptor binding cascades into profound physiological effects.
Caption: Signal transduction pathway of indazole-3-carboxamide CB1 agonists resulting in cAMP suppression.
Experimental Methodology: Self-Validating Synthesis Protocol
Early syntheses of indazole-3-carboxamides (e.g., the 1985 Granisetron patent) relied on converting the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride6[6]. However, this approach is too harsh for modern drug discovery, often leading to the degradation of sensitive functional groups or the racemization of chiral amines (a critical failure point when synthesizing enantiopure compounds like the (S)-enantiomer of AB-FUBINACA).
Modern medicinal chemistry relies on peptide coupling reagents (EDC/HOBt) .
-
Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, while HOBt (Hydroxybenzotriazole) immediately traps the reactive intermediate to form an active ester. This active ester is highly reactive toward amines but stable enough to prevent the formation of oxazolones, thereby completely suppressing racemization at adjacent chiral centers 7[7].
Step-by-Step Amide Coupling Protocol
Objective: Synthesize a target 1H-indazole-3-carboxamide derivative from its corresponding carboxylic acid and a primary/secondary amine.
-
Preparation of the Active Ester (Validation Point 1):
-
Dissolve 1.0 equivalent of 1-substituted-1H-indazole-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.
-
Add 1.2 equivalents of HOBt and 1.5 equivalents of EDC·HCl.
-
Self-Validation: Stir for 30 minutes at room temperature. Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The disappearance of the carboxylic acid mass and the appearance of the HOBt-active ester mass confirms successful activation.
-
-
Aminolysis:
-
Add 1.2 equivalents of the target amine (e.g., L-valinamide for AB-FUBINACA analogs).
-
Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise to neutralize the HCl salt of EDC and ensure the amine is in its nucleophilic free-base form.
-
Stir at room temperature for 12–18 hours.
-
-
Workup and Isolation (Validation Point 2):
-
Quench the reaction with ice-cold water. Because EDC and its urea byproduct are water-soluble, they partition into the aqueous phase.
-
Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine to remove unreacted starting materials and HOBt.
-
Self-Validation: Perform Thin-Layer Chromatography (TLC) using a 9:1 DCM/MeOH solvent system. A single, UV-active spot with an Rf distinct from the starting acid validates crude purity.
-
-
Purification:
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography or preparative HPLC to yield the final indazole-3-carboxamide.
-
Caption: Workflow for the amide coupling synthesis of indazole-3-carboxamides.
Conclusion
The indazole-3-carboxamide scaffold bridges the gap between historical serendipity and rational drug design. From the early success of Granisetron to the highly targeted EP4 antagonists of today, the core's ability to project functional groups into distinct pharmacological pockets while maintaining a rigid, predictable hydrogen-bonding network ensures its continued relevance in medicinal chemistry.
References
-
Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters / PMC. [Link]
-
Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. PMC. [Link]
-
Critical Review Report: AB-FUBINACA. ECDD Repository.[Link]
-
Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications. [Link]
- Process for the preparation of an indazole-3-carboxamide derivative (WO1995023799A1).
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.[Link]
Sources
- 1. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecddrepository.org [ecddrepository.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO1995023799A1 - Process for the preparation of an indazole-3-carboxamide derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of 1-Methyl-1H-indazole-6-carboxamide
This Application Note is designed to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of 1-Methyl-1H-indazole-6-carboxamide . It addresses the critical challenge of regioselectivity in indazole methylation and offers a superior de novo ring construction strategy alongside a conventional alkylation route.
Executive Summary
The synthesis of 1-Methyl-1H-indazole-6-carboxamide presents a classic regioselectivity challenge common to the indazole scaffold. Direct alkylation of 1H-indazole-6-carboxylates typically yields a mixture of
-
Protocol A (The "Gold Standard" - De Novo Assembly): A regioselective cyclization strategy using methylhydrazine and a 3-fluoro-4-formylbenzoate precursor. This route guarantees exclusive
-methylation. -
Protocol B (Conventional Alkylation): A direct methylation route suitable when the indazole starting material is abundant, including critical purification steps to isolate the
-isomer.
Retrosynthetic Analysis & Strategy
The core structural challenge is distinguishing the chemically similar
-
Path A (Cyclization): Establishes the
-methyl bond before ring closure, utilizing the nucleophilicity of the terminal nitrogen in methylhydrazine to displace an ortho-fluorine. -
Path B (Alkylation): Relies on thermodynamic equilibration or chromatographic separation to isolate the
product from a mixture.
Figure 1: Retrosynthetic logic comparing the regioselective cyclization (Path A) vs. direct alkylation (Path B).
Experimental Protocols
Protocol A: Regioselective Cyclization (Recommended)
This route avoids isomer separation and is preferred for scale-up.
Step 1: Synthesis of Methyl 1-methyl-1H-indazole-6-carboxylate
Reaction Principle: Condensation of methylhydrazine with the aldehyde forms a hydrazone, followed by an intramolecular
-
Reagents:
-
Methyl 3-fluoro-4-formylbenzoate (1.0 equiv)
-
Methylhydrazine (1.2 equiv) [Caution: Toxic/Carcinogen]
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: DMF or DMAc (0.5 M concentration)
-
-
Procedure:
-
Charge a reaction vessel with Methyl 3-fluoro-4-formylbenzoate and DMF.
-
Cool the mixture to 0°C.
-
Add Methylhydrazine dropwise. Note: Exothermic reaction. Control temperature <10°C.
-
Allow to warm to room temperature (RT) and stir for 2 hours to form the hydrazone intermediate.
-
Add
and heat the mixture to 100°C for 4–6 hours. Monitor by HPLC/TLC for consumption of the hydrazone. -
Work-up: Cool to RT. Pour slowly into ice-water (10x reaction volume). The product typically precipitates.
-
Filter the solid, wash with water, and dry.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Step 2: Hydrolysis to 1-Methyl-1H-indazole-6-carboxylic acid
-
Reagents: Ester (Step 1), NaOH (2M aq), Methanol/THF (1:1).
-
Procedure:
-
Suspend ester in MeOH/THF. Add NaOH solution.[1]
-
Heat to 60°C for 2 hours.
-
Concentrate to remove organics. Acidify aqueous residue with HCl to pH 3.
-
Filter the white precipitate (Acid intermediate).
-
Step 3: Primary Amide Formation (One-Pot Activation)
Reaction Principle: Activation of the carboxylic acid with CDI (1,1'-Carbonyldiimidazole) followed by reaction with aqueous ammonia.
-
Reagents:
-
1-Methyl-1H-indazole-6-carboxylic acid (1.0 equiv)
-
CDI (1.2 equiv)
-
Ammonium Hydroxide (25-30% aq, 5.0 equiv) or
in Dioxane. -
Solvent: DMF or THF (anhydrous).
-
-
Procedure:
-
Dissolve the acid in anhydrous DMF/THF under
. -
Add CDI portion-wise at RT. Note:
evolution. Ensure venting. -
Stir for 1 hour at RT to ensure complete formation of the acyl-imidazole intermediate.
-
Cool to 0°C. Add Ammonium Hydroxide solution dropwise.
-
Stir at RT for 3 hours.
-
Work-up: Dilute with water. The primary amide usually precipitates as a white solid.
-
Filter, wash with water and cold ether. Dry under vacuum.[2][3]
-
Protocol B: Direct Alkylation (Alternative)
Use this if Methyl 1H-indazole-6-carboxylate is the only available starting material. Expect a mixture of isomers (~2:1 to 1:1 ratio of N1:N2).
-
Key Reagents: Methyl 1H-indazole-6-carboxylate, Iodomethane (MeI),
, DMF. -
Critical Step (Purification):
-
Perform the alkylation at RT overnight.
-
Work up by extraction (EtOAc/Water).[3]
-
Separation: The
-methyl isomer is generally less soluble and has a higher melting point than the -isomer. -
Dissolve the crude mixture in hot Ethyl Acetate. Add Hexanes slowly until cloudy.
-
Allow to cool slowly. The
-isomer (Methyl 1-methyl-1H-indazole-6-carboxylate) typically crystallizes first. -
Validation: Confirm regiochemistry by NOESY NMR. (N-Me protons show NOE to C7-H in the
-isomer, but to C3-H in the -isomer).
-
Analytical Data Summary
| Compound | Expected 1H NMR Features (DMSO-d6) | Key NOESY Correlation |
| N1-Methyl Ester | N-Me | |
| N2-Methyl Ester | N-Me | |
| Final Amide | N/A |
Safety & Handling
-
Methylhydrazine: Highly toxic, potential carcinogen, and flammable. Handle only in a fume hood with appropriate PPE (double gloves, respirator). Quench excess hydrazine with bleach solution before disposal.
-
CDI: Moisture sensitive.[4] Store under inert gas.
-
Exotherms: Both the hydrazone formation and CDI activation are exothermic. Scale-up requires active cooling.
References
-
Regioselectivity in Indazole Synthesis: Beilstein J. Org. Chem.2024 , 20, 1940–1954. (Discussion of N1 vs N2 selectivity and DFT calculations).
-
General Indazole Ring Closure: J. Org. Chem.2006 , 71, 21, 8166–8172. (Use of hydrazines with ortho-halo carbonyls).[5]
- Amide Formation Protocols:Org. Process Res. Dev.2016, 20, 140–177. (Scalable amide coupling reagents).
-
Indazole Carboxylic Acid Derivatives: U.S. Patent 2004/0248960 A1. (Synthesis of 1-methylindazole-3-carboxylic acid derivatives, analogous chemistry for 6-isomer).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step preparation of 1-Methyl-1H-indazole-6-carboxamide from methyl hydrazine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and highly regioselective two-step protocol for the synthesis of 1-methyl-1H-indazole-6-carboxamide starting from 4-fluoro-3-formylbenzonitrile and methylhydrazine.
Executive Summary & Mechanistic Rationale
1-Methyl-1H-indazole derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and neuroinflammatory modulators[1]. The synthesis of 1-methyl-1H-indazole-6-carboxamide requires strict regiocontrol to avoid the formation of the unwanted 2-methylindazole isomer.
This protocol achieves absolute regioselectivity through a two-step cascade. In Step 1 , the differential nucleophilicity of methylhydrazine is exploited. The unhindered primary amine (-NH₂) selectively condenses with the aldehyde of 4-fluoro-3-formylbenzonitrile to form a hydrazone intermediate. Subsequent thermal activation drives an intramolecular Nucleophilic Aromatic Substitution (S_NAr), where the secondary amine (-NHCH₃) displaces the ortho-fluoride to construct the 1-methylindazole core[2]. In Step 2 , the carbonitrile group is converted to a primary carboxamide via a mild Radziszewski amidation [3]. This base-catalyzed, peroxide-mediated hydrolysis prevents over-oxidation to the carboxylic acid, ensuring high yields and purity.
Fig 1: Two-step regioselective synthetic workflow for 1-methyl-1H-indazole-6-carboxamide.
Protocol Step 1: Synthesis of 1-Methyl-1H-indazole-6-carbonitrile
Causality & Experimental Choices
-
Solvent Selection (THF): Tetrahydrofuran provides excellent solubility for the starting materials and intermediate while allowing for a smooth reflux temperature (66–80 °C in sealed systems) necessary to overcome the S_NAr activation barrier.
-
Base Addition (K₂CO₃): The addition of potassium carbonate neutralizes the hydrofluoric acid (HF) generated during the S_NAr cyclization, preventing the protonation of the hydrazone and driving the reaction to thermodynamic completion.
Materials & Reagents
-
4-Fluoro-3-formylbenzonitrile (1.0 eq)
-
Methylhydrazine (1.1 eq) (Highly toxic/volatile; handle in a fume hood)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Condensation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-formylbenzonitrile (10.0 mmol) in anhydrous THF (30 mL). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add methylhydrazine (11.0 mmol) dropwise over 5 minutes. Remove the ice bath and stir at room temperature for 1 hour.
-
In-Process Control (IPC) 1: Verify the complete consumption of the aldehyde via TLC (Hexanes/EtOAc 3:1, UV active). The intermediate hydrazone will appear as a distinct, lower-R_f spot.
-
Cyclization: Add finely powdered K₂CO₃ (15.0 mmol) to the reaction mixture. Attach a reflux condenser and heat the suspension to 80 °C for 12 hours.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove inorganic salts, washing the pad with EtOAc (2 × 20 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford 1-methyl-1H-indazole-6-carbonitrile as a pale yellow solid.
Protocol Step 2: Radziszewski Amidation
Causality & Experimental Choices
-
Peroxide/Base Synergy: The Radziszewski reaction relies on the deprotonation of H₂O₂ by NaOH to form the highly nucleophilic hydroperoxide anion (HOO⁻). This species attacks the electrophilic nitrile carbon to form a peroxycarboximidic acid, which rapidly collapses into the primary amide and O₂ gas[3].
-
Solvent Selection (DMSO): DMSO poorly solvates the hydroperoxide anion, drastically increasing its nucleophilicity and allowing the hydrolysis to proceed rapidly at room temperature.
Materials & Reagents
-
1-Methyl-1H-indazole-6-carbonitrile (1.0 eq)
-
30% Aqueous Hydrogen Peroxide (H₂O₂, 5.0 eq)
-
6M Aqueous Sodium Hydroxide (NaOH, 0.2 eq)
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology
-
Preparation: Dissolve 1-methyl-1H-indazole-6-carbonitrile (5.0 mmol) in DMSO (15 mL) in a 50 mL round-bottom flask.
-
Base Activation: Add 6M aqueous NaOH (1.0 mmol) and stir for 5 minutes at room temperature.
-
Controlled Oxidation: Place the flask in a room-temperature water bath (20–25 °C) to control the mild exotherm. Slowly add 30% aqueous H₂O₂ (25.0 mmol) dropwise over 15 minutes. Field Insight: Rapid addition can cause thermal degradation of H₂O₂ and lead to over-oxidation to the carboxylic acid.
-
Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours.
-
In-Process Control (IPC) 2: Monitor via LC-MS or TLC (DCM/MeOH 9:1). The reaction is complete when the nitrile mass (m/z 158.1) is fully replaced by the amide mass (m/z 176.1).
-
Isolation: Slowly pour the reaction mixture into vigorously stirred, ice-cold distilled water (50 mL). The product will crash out as a white precipitate.
-
Filtration: Filter the solid under vacuum. Wash the filter cake sequentially with cold water (2 × 15 mL) and cold diethyl ether (10 mL) to remove residual DMSO. Dry under high vacuum to afford pure 1-methyl-1H-indazole-6-carboxamide.
Analytical Validation & Data Presentation
To ensure the trustworthiness of the synthesized compounds, validate the isolated materials against the expected quantitative data summarized in Table 1 .
Table 1: Analytical Validation & Expected Quantitative Data
| Compound | MW ( g/mol ) | Expected Yield | LC-MS [M+H]⁺ | Key ¹H NMR Signals (DMSO-d₆) |
| 1-Methyl-1H-indazole-6-carbonitrile | 157.17 | 70–80% | 158.1 | δ 8.25 (s, 1H), 8.10 (s, 1H), 7.95 (d, 1H), 4.10 (s, 3H) |
| 1-Methyl-1H-indazole-6-carboxamide | 175.19 | 85–95% | 176.1 | δ 8.11 (d, J=1.2 Hz, 1H), 8.03 (d, J=5.1 Hz, 1H), 7.80–7.74 (m, 1H), 7.59 (dd, J=8.5 Hz, 1H), 4.05 (s, 3H)[4] |
References
1.[1] Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors. PubMed Central (PMC). 1 2.[2] Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. ACS Publications. 2 3.[4] WO2024188906A1 - Protac degraders of mllt1 and/or mllt3. Google Patents. 4 4.[3] Just Add Luminol to Turn the Spotlight on Radziszewski Amidation. ACS Omega. 3
Sources
- 1. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]
Application Note: Regioselective N-Methylation of Indazole-6-Carboxamide
Executive Summary
The indazole-6-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors (e.g., p38, c-Met, and METTL3 inhibitors). A critical, yet notoriously challenging, late-stage functionalization in the synthesis of these molecules is the regioselective N-methylation of the indazole core.
Indazoles exhibit tautomerism between the
Mechanistic Principles of Indazole Alkylation
Thermodynamic vs. Kinetic Control
The regiochemical outcome of indazole N-methylation is governed by a delicate interplay of thermodynamics, kinetics, and metal chelation [1].
-
N1-Alkylation (Thermodynamic Control): The
-indazole tautomer is thermodynamically more stable than the -form by approximately 4–5 kcal/mol. Under strongly basic conditions (e.g., ), the indazole is deprotonated to form an indazolide anion. While the negative charge is delocalized across both N1 and N2, alkylation predominantly occurs at N1 due to thermodynamic preference. Furthermore, the use of sodium hydride in tetrahydrofuran (THF) enhances N1 selectivity; the cation coordinates with the N2 atom and adjacent substituents, sterically shielding N2 and directing the electrophile exclusively to N1[2]. -
N2-Alkylation (Kinetic Control): N2-alkylation is kinetically favored under neutral or acidic conditions. In the neutral
-indazole, the lone pair on the pyridine-like N2 nitrogen is orthogonal to the -system, making it significantly more nucleophilic and sterically accessible than the pyrrole-like N1 nitrogen. Employing acid-catalyzed reagents, such as methyl 2,2,2-trichloroacetimidate activated by trifluoromethanesulfonic acid ( ), or specific Lewis acids, exploits this kinetic preference to yield exclusively N2-methylated products [1][3].
The Carboxamide Conundrum
The primary amide (
Fig 1. Regiodivergent N-methylation pathways for indazole-6-carboxamide.
Reagent Selection Matrix
To facilitate rapid decision-making in the laboratory, the following table summarizes the quantitative data and expected outcomes for various methylation systems applied to indazole-6-carboxamides.
| Target Isomer | Reagent System | Solvent | Catalyst / Base | Typical N1:N2 Ratio | Amide Alkylation Risk |
| N1-Methyl | Methyl Iodide (1.1 eq) | THF | > 95:5 | Moderate (Requires strict stoichiometry) | |
| N1-Methyl | Methyl Iodide (1.2 eq) | DMF | 85:15 | Low | |
| N2-Methyl | Methyl 2,2,2-trichloroacetimidate (2.5 eq) | DCM | < 5:95 | Very Low (Acidic conditions) | |
| N2-Methyl | Trimethyloxonium tetrafluoroborate (1.2 eq) | DCM | None (Neutral) | 10:90 | Very Low |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for critical steps is embedded within the methodology to ensure reproducibility and scientific integrity.
Fig 2. Step-by-step experimental workflows for regioselective N-methylation.
Protocol A: Thermodynamic N1-Selective Methylation
Objective: Synthesize 1-methyl-1H-indazole-6-carboxamide using base-mediated chelation control [2].
-
Preparation: Charge an oven-dried, argon-purged round-bottom flask with indazole-6-carboxamide (1.0 eq) and anhydrous THF to achieve a 0.1 M concentration.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add sodium hydride (
, 60% dispersion in mineral oil, 1.1 eq).-
Causality: Using exactly 1.1 eq ensures complete formation of the indazolide anion without leaving excess strong base that could deprotonate the less acidic C6-carboxamide, thereby preventing amide methylation.
-
-
Chelation: Stir the suspension at 0 °C for 30 minutes. This incubation period is critical to allow for complete deprotonation and the establishment of the
chelation complex at the N2 position. -
Alkylation: Add methyl iodide (
, 1.1 eq) dropwise via syringe. -
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours. Monitor the reaction via LC-MS until the starting material is consumed.
-
Quenching & Workup: Cool the mixture back to 0 °C and quench carefully with saturated aqueous
.-
Causality:
neutralizes any unreacted base immediately, preventing exothermic side reactions or late-stage amide alkylation during the concentration phase.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (
). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM/MeOH gradient) to afford the N1-methylated product.
Protocol B: Kinetic N2-Selective Methylation
Objective: Synthesize 2-methyl-2H-indazole-6-carboxamide using acid-catalyzed kinetic control [1].
-
Preparation: Charge an oven-dried flask with indazole-6-carboxamide (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Reagent Addition: Add methyl 2,2,2-trichloroacetimidate (2.5 eq) at room temperature.
-
Causality: An excess of the imidate is required because it acts as both the methyl donor and a localized solvent-like microenvironment that facilitates the reaction under acidic activation.
-
-
Acid Activation: Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (
, 0.1 eq) dropwise.-
Causality:
acts as a Brønsted acid catalyst. It protonates the imidate, creating a highly reactive, electrophilic methylating species. Because the conditions are acidic, the indazole remains neutral, allowing the more nucleophilic N2 lone pair to kinetically attack the methyl group. The acidic environment completely protects the C6-carboxamide from alkylation.
-
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor via TLC or LC-MS.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous
to neutralize the catalyst. -
Isolation: Extract with DCM (
), dry over anhydrous , concentrate, and purify via silica gel chromatography to isolate the N2-methylated product.
Analytical Validation (QA/QC)
Distinguishing between the N1 and N2 isomers by standard 1D
-
N1-Methyl Validation: A strong NOE cross-peak will be observed between the
protons (~4.0-4.1 ppm) and the C7-H proton of the indazole aromatic ring. -
N2-Methyl Validation: A strong NOE cross-peak will be observed between the
protons (~4.1-4.2 ppm) and the highly deshielded C3-H proton (~8.0-8.3 ppm) of the indazole ring.
References
-
Baddam, S. R., Kumar, N. U., Reddy, A. P., & Bandichhor, R. (2013). "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate." Tetrahedron Letters, 54(13), 1661-1663.[Link]
-
Zhang, X., Xiang, Y., Zhao, X., Zhou, X., Chen, W., & Peng, Y. (2025). "Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes." Organic Chemistry Frontiers, 12, 766-771.[Link]
Accelerated Synthesis of 1-Methyl-1H-indazole-6-carboxamide: A Detailed Protocol Using Microwave-Assisted Organic Synthesis
An Application Note for Researchers and Drug Development Professionals
Abstract Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3] 1-Methyl-1H-indazole-6-carboxamide is a key building block in the synthesis of complex pharmaceutical compounds. Traditional synthetic methods often involve lengthy reaction times and harsh conditions. This application note provides a detailed, optimized protocol for the synthesis of 1-Methyl-1H-indazole-6-carboxamide utilizing Microwave-Assisted Organic Synthesis (MAOS). This approach dramatically reduces reaction times, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[4][5] We present a robust, multi-step procedure, including N-methylation and amidation, with in-depth explanations of the underlying chemical principles and practical troubleshooting guidance.
The Principles and Advantages of Microwave-Assisted Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional conductive heating methods.[6][7]
Causality of Microwave Heating: Unlike an oil bath or heating mantle, which transfers heat slowly from the outside of the reaction vessel inwards, microwave irradiation energizes the molecules of the entire sample volume simultaneously.[8] This volumetric and instantaneous heating is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules or those with a dipole moment (like many organic solvents and reagents) continuously attempt to align with the oscillating electric field of the microwave. This rapid reorientation creates molecular friction, which manifests as intense, uniform heat throughout the sample.[5][9]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these ions generate heat.[9]
The energy from microwave photons is too low to break chemical bonds directly, meaning its effect is purely kinetic, accelerating reactions by overcoming the activation energy barrier more efficiently.[6][8] This rapid energy transfer allows reactions to reach the target temperature in seconds, a process that could take many minutes with conventional heating.
Key Advantages of MAOS:
-
Rate Acceleration: Reaction times are often reduced from hours to mere minutes.[10]
-
Higher Yields & Purity: The rapid heating minimizes the time available for side reactions or the decomposition of thermally sensitive products, often leading to cleaner reaction profiles and higher isolated yields.[5]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel or surrounding apparatus, MAOS is a significantly more energy-efficient process.[4]
-
Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible and scalable results.[11]
Proposed Synthetic Pathway
The synthesis of 1-Methyl-1H-indazole-6-carboxamide is efficiently achieved in a two-step microwave-assisted sequence starting from the commercially available methyl 1H-indazole-6-carboxylate. The pathway involves an initial hydrolysis followed by a one-pot, two-step methylation and amidation.
Caption: Proposed reaction pathway for the synthesis of the target compound.
Materials and Equipment
Materials:
-
Methyl 1H-indazole-6-carboxylate
-
Sodium Hydroxide (NaOH)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
1-Hydroxybenzotriazole (HOBT)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Dedicated laboratory microwave reactor with sealed-vessel capability and magnetic stirring (e.g., CEM Discover, Biotage Initiator). Note: Domestic microwave ovens must not be used due to significant safety hazards.[12][13]
-
Microwave reaction vials (10-20 mL) with snap-on caps and septa.
-
Magnetic stir bars.
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers).
-
Rotary evaporator.
-
Analytical balance.
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Column chromatography setup.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-6-carboxylic acid (Precursor)
This initial hydrolysis step is typically performed using conventional heating to handle larger scales efficiently.
-
Dissolution: In a 100 mL round-bottom flask, dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in methanol.
-
Base Addition: Add a solution of sodium hydroxide (2.5 eq) in deionized water.
-
Reflux: Heat the mixture to reflux (approx. 65-70°C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 1H-indazole-6-carboxylic acid as a solid.[14]
Protocol 2: Microwave-Assisted Synthesis of 1-Methyl-1H-indazole-6-carboxamide
This protocol combines the N-methylation and amidation steps in a one-pot, two-stage microwave procedure.
Stage A: N-Methylation
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 1H-indazole-6-carboxylic acid (1.0 eq, e.g., 200 mg) and potassium carbonate (K₂CO₃, 2.2 eq).
-
Solvent & Reagent Addition: Add anhydrous DMF (4 mL). Seal the vial and briefly vortex. Add dimethyl sulfate (1.1 eq) via syringe.
-
Rationale: DMF is an excellent solvent for MAOS due to its high boiling point and high dielectric constant, allowing it to absorb microwave energy efficiently. K₂CO₃ is a mild base suitable for deprotonating the indazole N-H and the carboxylic acid.
-
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 100°C for 10 minutes with magnetic stirring.
Stage B: Amidation
-
Vial Cooling: After irradiation, allow the vial to cool to room temperature (<50°C) using the instrument's automated cooling system.
-
Reagent Addition: Carefully uncap the vial and add HOBT (1.2 eq), EDC (1.2 eq), ammonium chloride (NH₄Cl, 1.5 eq), and DIPEA (3.0 eq). Reseal the vial immediately.
-
Rationale: EDC/HOBT is a classic peptide coupling system that activates the carboxylic acid by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by ammonia (generated in situ from NH₄Cl and DIPEA). DIPEA acts as a non-nucleophilic base to neutralize the HCl generated and facilitate the reaction.
-
-
Microwave Irradiation: Place the vial back into the microwave reactor. Irradiate the mixture at 120°C for 15 minutes with magnetic stirring.
-
Rationale: The higher temperature accelerates the amidation, a step that can be slow under conventional heating. The sealed vessel allows the temperature to exceed the solvent's atmospheric boiling point safely.
-
Protocol 3: Workup and Purification
-
Quenching: After cooling, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with 25 mL of ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure 1-Methyl-1H-indazole-6-carboxamide.
Data Presentation and Expected Results
The following table summarizes the optimized reaction conditions and expected outcomes for the microwave-assisted steps.
| Parameter | N-Methylation | Amidation |
| Temperature | 100°C | 120°C |
| Time | 10 minutes | 15 minutes |
| Microwave Power | Dynamic (as required to hold temp) | Dynamic (as required to hold temp) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Expected Yield | >80% (for combined two steps) | |
| Expected Purity | >95% (after chromatography) |
Experimental Workflow Visualization
Caption: Step-by-step laboratory workflow for the microwave-assisted synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete N-methylation. 2. Deactivated coupling reagents. 3. Insufficient base for amidation. | 1. Increase methylation time/temp slightly (e.g., 110°C, 15 min). 2. Use fresh HOBT/EDC. Ensure anhydrous conditions. 3. Ensure sufficient DIPEA was added to neutralize all acidic species. |
| Formation of N2-Methyl Isomer | The N2-position is kinetically favored under some conditions. | The use of K₂CO₃ and DMF at this temperature strongly favors the thermodynamically stable N1-isomer.[16] If N2 is observed, consider a different base/solvent system. |
| Incomplete Amidation | The activated ester intermediate is hydrolyzed by trace water. | Ensure the use of anhydrous DMF and fresh reagents. Increase reaction time to 20 minutes if necessary. |
| Over-Pressurization Error in Reactor | 1. Reaction is too concentrated. 2. Unforeseen gas evolution. | 1. Increase solvent volume slightly (e.g., to 5-6 mL). 2. Reduce the initial reaction scale and re-evaluate stoichiometry. |
Safety Precautions
-
Microwave Reactor Safety: Only use a microwave reactor specifically designed for chemical synthesis.[12] Never use a domestic kitchen microwave.[17] Regularly inspect the door seals and interlocks for damage.[13][18]
-
Pressure Hazard: Reactions are performed in sealed vessels under pressure. Never exceed the recommended solvent volume for the vial size.[10] Always allow the vessel to cool completely before opening.
-
Chemical Hazards:
-
Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. Handle only in a certified chemical fume hood while wearing appropriate PPE, including nitrile gloves, a lab coat, and chemical splash goggles.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
EDC: A skin and respiratory irritant.
-
DIPEA: Corrosive and flammable.
-
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information.[Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). ResearchGate.[Link]
-
Microwave Chemistry: General Features and Applications. (2010, November 12). Indian Journal of Pharmaceutical Education and Research.[Link]
-
Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries. (2004, January 20). ACS Publications.[Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.[Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Publishing.[Link]
-
Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025, October 12). Authorea.[Link]
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Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.[Link]
-
General Precautions for the Safe Use of a Microwave Digester in a Medical Laboratory. (n.d.). Kalstein.[Link]
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022, February 6). Sami Publishing Company.[Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI.[Link]
-
Laboratory Microwave Safety Precautions. (n.d.). Scribd.[Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica.[Link]
-
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). Journal of Chemical and Pharmaceutical Research.[Link]
-
Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2012, September 10). Asian Journal of Research in Chemistry.[Link]
- Process for preparing 1-methylindazole-3-carboxylic acid. (2004, December 9).
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.[Link]
-
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022, June 2). Bioorganic Chemistry.[Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information.[Link]
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Safe use of microwave ovens in laboratories. (n.d.). University of Nottingham.[Link]
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Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.[Link]
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Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025, November 3). NSTA.[Link]
-
MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. (n.d.). Semantic Scholar.[Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025, April 14). MDPI.[Link]
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Precision Functionalization of 1-Methyl-1H-indazole-6-carboxamide at the C3 Position
Executive Summary & Strategic Context
The 1-Methyl-1H-indazole-6-carboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., VEGFR-2, PLK4 inhibitors). While the 1-methyl group locks the tautomeric equilibrium to the thermodynamically stable 1H-form and the 6-carboxamide provides critical hydrogen-bonding interactions (often with the hinge region of kinases), the C3 position remains the primary vector for diversification to engage the hydrophobic back pocket or solvent front.
This guide details two distinct, field-proven protocols for C3 functionalization:
-
Sequential C3-Iodination followed by Suzuki-Miyaura Cross-Coupling (High Reliability).
-
Direct C-H Arylation (High Atom Economy).
Chemoselectivity & Electronic Considerations[1]
-
Electronic Environment: The 6-carboxamide is an electron-withdrawing group (EWG), deactivating the benzene ring. However, the C3 position resides on the pyrazole ring, which retains significant nucleophilic character, allowing for Electrophilic Aromatic Substitution (EAS).
-
Directing Effects: The N1-methyl group blocks the nitrogen, preventing N-arylation/alkylation side reactions and directing lithiation or EAS to C3.
-
Amide Sensitivity: The primary amide (-CONH₂) presents challenges regarding solubility and potential catalyst poisoning. The protocols below are optimized to mitigate these risks without requiring protecting groups.
Decision Framework & Workflow
The following decision tree outlines the optimal synthetic pathway based on substrate availability and project stage.
Figure 1: Strategic workflow for C3 functionalization of 1-methylindazole derivatives.
Detailed Experimental Protocols
Protocol A: C3-Iodination (The "Gold Standard")
This route is preferred for late-stage diversification. It converts the C3-H into a C3-I handle, enabling versatile cross-coupling (Suzuki, Sonogashira, Buchwald).
Mechanism: Electrophilic Aromatic Substitution (EAS). Reagent Choice: N-Iodosuccinimide (NIS) is superior to I₂/KOH for this substrate because it avoids strong bases that might hydrolyze the amide or cause solubility issues.
Materials
-
Substrate: 1-Methyl-1H-indazole-6-carboxamide (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Temperature: Room Temperature to 60°C
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-1H-indazole-6-carboxamide (1.0 mmol) in anhydrous MeCN (5 mL).
-
Note: If solubility is poor, use DMF or a 1:1 mixture of MeCN/DMF.
-
-
Addition: Add NIS (1.2 mmol, 270 mg) portion-wise over 5 minutes.
-
Critical Control: Protect from light (wrap flask in foil) to prevent radical side reactions.
-
-
Reaction: Stir at room temperature for 4 hours. Monitor by LC-MS (Target Mass: M+126).
-
Optimization: If conversion is <50% after 4h, heat to 60°C. The electron-withdrawing amide may slow the EAS reaction compared to unsubstituted indazoles.
-
-
Work-up:
-
Purification: Triturate with cold diethyl ether or purify via flash chromatography (0-10% MeOH in DCM).
-
Yield Expectation: 85-95%.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Coupling the C3-Iodo intermediate with aryl boronic acids.[2]
Materials
-
Substrate: 3-Iodo-1-methyl-1H-indazole-6-carboxamide (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Setup: Charge a microwave vial or pressure tube with the 3-Iodo substrate (0.5 mmol), Boronic acid (0.75 mmol), and Pd(dppf)Cl₂·DCM (20 mg).
-
Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (0.75 mL).
-
Reaction: Heat to 90°C for 2-4 hours (or 110°C for 30 mins in microwave).
-
Work-up: Filter through a Celite pad, washing with EtOAc.[6] Concentrate and purify via Prep-HPLC or Flash Chromatography.
Protocol C: Direct C-H Arylation (Advanced)
This method bypasses the halogenation step but requires strict control of reaction parameters to prevent catalyst deactivation by the amide nitrogen.
Mechanism: Concerted Metalation-Deprotonation (CMD). Key Reference: Developed by Itami and Yu groups for indazoles.[4]
Materials
-
Substrate: 1-Methyl-1H-indazole-6-carboxamide (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: DMA (Dimethylacetamide) or Toluene
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a dry vial, mix Pd(OAc)₂ and 1,10-Phenanthroline in DMA (1 mL) and stir for 10 mins to form the active cationic complex.
-
Reaction Assembly: Add the substrate (0.5 mmol), Aryl Iodide (0.75 mmol), and Base (1.0 mmol) to a pressure tube. Add the catalyst solution.
-
Thermal Activation: Heat to 140-160°C for 16-24 hours.
-
Critical Note: High temperature is required for the CMD step on the electron-deficient indazole ring.
-
-
Work-up: Dilute with EtOAc, filter through Celite.
-
Caution: Residual DMA can make purification difficult; wash organic layer thoroughly with water/LiCl solution.
-
Mechanistic Insight & Troubleshooting
Mechanism of Pd-Catalyzed C-H Activation
The C3-H bond of 1-methylindazole is the most acidic C-H on the fused system (excluding the amide protons), but the reaction relies on the CMD pathway . The carbonate base assists in deprotonating the C3 position while it coordinates to the Palladium center.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Iodination) | Electron-deficient ring (6-CONH₂). | Increase temp to 60°C; Add 10 mol% TFA to catalyze EAS. |
| Nitrile Formation | Dehydration of amide (-CONH₂ → -CN). | Avoid POCl₃ or strong acid/heat combinations. Use Route A (milder). |
| Poor Solubility | Amide H-bonding network. | Use DMA/DMSO. Protect amide with Trityl or SEM if necessary. |
| C-H Activation Fails | Catalyst poisoning by amide. | Increase catalyst loading (10% → 20%); Switch to Route A. |
References
-
C3-Arylation of Indazoles: Ye, M., et al.[4][7][8] "A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles." Chemical Science, 2013 , 4, 2374-2379.[7] Link
-
Indazole Review: Giraud, F., et al. "C3-Indazole Functionalization: A Review."[9] Molecules, 2021 . Link
-
Direct C-H Arylation Precedent: Kazzouli, S. E., et al. "Direct C-3-Arylations of 1H-Indazoles."[7] European Journal of Organic Chemistry, 2012 . Link
-
Kinase Inhibitor Context (Axitinib): "Discovery and synthesis of novel indazole derivatives." BenchChem Application Note, 2025 . Link
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Revolutionizing Indazole Carboxamide Synthesis: A Green Chemistry Perspective
For Immediate Release
A detailed guide on green chemistry approaches to synthesizing indazole carboxamides, a critical component in many therapeutic agents, has been released. This comprehensive document outlines sustainable and efficient methodologies, moving away from traditional synthetic routes that often involve hazardous materials and significant waste production. The guide is tailored for researchers, scientists, and professionals in drug development, providing them with the insights needed to implement greener practices in their laboratories.
Indazole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The synthesis of indazole carboxamides, in particular, has been a focal point of research due to their therapeutic potential. However, conventional methods often fall short of modern sustainability standards.
This new guide emphasizes the adoption of green chemistry principles, such as the use of less hazardous solvents, energy-efficient reaction conditions, and catalytic methods to improve atom economy. It provides a thorough analysis of various innovative techniques that align with these principles.
Energy-Efficient Synthesis: The Role of Microwave and Ultrasound Irradiation
A significant focus of the guide is on the application of microwave and ultrasound technologies to drive chemical reactions. These methods offer substantial advantages over conventional heating.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, drastically reducing reaction times, increasing yields, and often minimizing the formation of byproducts.[2][3] This technique relies on the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[2] The guide details a one-pot, two-step microwave-assisted method for synthesizing 1-H-indazoles, which serves as a precursor for various carboxamide derivatives.[1][4] This eco-friendly approach has been shown to produce good to excellent yields compared to traditional methods.[1][4]
Ultrasound-assisted synthesis , another cornerstone of green chemistry, utilizes the phenomenon of acoustic cavitation to accelerate reactions. This technique can enhance mass and heat transfer, leading to shorter reaction times and improved yields under milder conditions.[5][6] The guide explores the use of ultrasound in the synthesis of bioactive 1H-indazoles using natural catalysts like lemon peel powder, highlighting a novel and environmentally benign approach.[7][8]
The Power of Catalysis and One-Pot Reactions
The guide also delves into the importance of catalysis and one-pot synthesis in achieving greener chemical processes. Catalyst-based approaches, including the use of transition-metal and acid-base catalysts, have significantly advanced the synthesis of indazoles.[9] These methods often offer higher efficiency and selectivity.
One-pot synthesis , where multiple reaction steps are carried out in a single reaction vessel, is another key strategy for improving the sustainability of chemical processes.[10] This approach minimizes the need for purification of intermediates, thereby reducing solvent usage and waste generation.[10] The guide presents several one-pot procedures for synthesizing indazole derivatives, including methods that utilize aryne annulation and copper-mediated coupling reactions.[11][12]
Detailed Protocols for a Greener Laboratory
To facilitate the adoption of these green methodologies, the guide provides detailed, step-by-step protocols for key experiments. These protocols are designed to be self-validating, ensuring that researchers can confidently implement them in their own laboratories.
For instance, a general procedure for the microwave-assisted synthesis of indazoles is outlined, specifying power levels and reaction times for each step of the process.[1] Similarly, a protocol for the ultrasound-assisted synthesis of 1H-indazoles using a natural catalyst is provided, offering a practical example of a completely green synthetic route.
A comparative summary of different synthetic methods is presented in the table below, highlighting the advantages of the green chemistry approaches.
| Method | Catalyst/Conditions | Reaction Time | Yield | Green Chemistry Advantages |
| Conventional Heating | Varies | Hours to Days | Moderate to Good | - |
| Microwave-Assisted | K2CO3, Acidic Ethanol | 10-20 minutes | Good to Excellent[1][4] | Reduced reaction time, energy efficiency, often higher yields.[2][3] |
| Ultrasound-Assisted | Lemon Peel Powder, DMSO | 45 minutes | Good | Use of natural catalyst, mild conditions, energy efficient.[8] |
| One-Pot Synthesis | Various catalysts | Varies | Good to Excellent | Reduced waste, solvent, and energy consumption by minimizing intermediate purification steps.[10] |
The following diagrams illustrate the general workflows for microwave and ultrasound-assisted synthesis of indazole derivatives.
Caption: Microwave-assisted synthesis of 1-H-indazoles.
Caption: Ultrasound-assisted synthesis of 1H-indazoles.
By embracing these green chemistry approaches, the scientific community can continue to advance the field of medicinal chemistry while minimizing its environmental impact. This guide serves as a valuable resource for those committed to sustainable scientific practices.
References
-
Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1195-1200. Available from: [Link]
-
Kaur, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
-
Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. Available from: [Link]
-
Yadav, M., & Kapoor, A. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2). Available from: [Link]
-
Wang, Y., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available from: [Link]
-
Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 15(2). Available from: [Link]
-
Ghodke, S. S., et al. (2019). SYNTHESIS OF 1H-INDAZOLES USING LEMON PEEL POWDER AS A NATURAL, GREEN AND EFFICIENT CATALYST UNDER ULTRASOUND IRRADIATION. European Chemical Bulletin, 8(12), 405. Available from: [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]
-
Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available from: [Link]
-
Guchhait, S. K., & Laskar, P. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3). Available from: [Link]
- N/A. (URL not provided).
-
Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14(17), 4153-4159. Available from: [Link]
-
Jin, Q., et al. (2015). Ultrasound-assisted, one-pot, three-component synthesis and antibacterial activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. Molecules, 20(11), 20029-20040. Available from: [Link]
- N/A. (URL not provided).
-
Ghodke, S. S., et al. (2020). SYNTHESIS OF 1H-INDAZOLES USING LEMON PEEL POWDER AS A NATURAL, GREEN AND EFFICIENT CATALYST UNDER ULTRASOUND IRRADIATION. ResearchGate. Available from: [Link]
-
Kuchekar, B. S., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. Available from: [Link]
-
Zhang, Q-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. Available from: [Link]
-
Larionov, E., & Gulevskaya, A. (2016). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. Beilstein Journal of Organic Chemistry, 12, 1145-1151. Available from: [Link]
-
Breton, G. W. (2011). One-pot synthesis of novel 2,3-dihydro-1H-indazoles. Molecules, 16(11), 9553-9561. Available from: [Link]
- N/A. (URL not provided).
-
Schoffstall, A. M., & Gaddis, A. L. (2023). Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry. Molecules, 28(14), 5369. Available from: [Link]
- N/A. (URL not provided).
- N/A. (URL not provided).
-
Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research, 33(1), 133-146. Available from: [Link]
- N/A. (URL not provided).
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High-Yield Synthesis of 1-Methyl-1H-indazole-6-carboxamide: Application Note & Protocol
Executive Summary
This Application Note details the synthetic procedure for converting 6-bromo-1-methyl-1H-indazole to 1-methyl-1H-indazole-6-carboxamide . This transformation is a critical step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology targets where the indazole carboxamide motif serves as a key pharmacophore for hydrogen bonding within the ATP binding pocket.
While traditional methods often employ a two-step cyanation-hydrolysis sequence, this guide prioritizes a Palladium-Catalyzed Aminocarbonylation (Method A). This "one-pot" approach is superior for medicinal chemistry applications due to its atom economy, scalability, and avoidance of toxic cyanide salts. A robust alternative (Method B) via cyanation is provided for laboratories lacking carbon monoxide (CO) handling capabilities.
Key Chemical Transformation
Substrate: 6-Bromo-1-methyl-1H-indazole (CAS: 590417-94-0) Product: 1-Methyl-1H-indazole-6-carboxamide Reaction Type: Palladium-Catalyzed Aminocarbonylation[1]
Strategic Analysis & Retrosynthesis
Regiochemistry Considerations (Critical)
Before initiating the carboxamide synthesis, the integrity of the N-methyl group must be verified. Indazoles are ambident nucleophiles. Alkylation of 6-bromoindazole with methyl iodide (MeI) and sodium hydride (NaH) in THF thermodynamically favors the N1-isomer (desired). However, improper temperature control can lead to mixtures of N1 and N2 isomers.
-
N1-Methyl (Target): Elutes later on non-polar silica; characteristic NOE interaction between N-Me and C7-H.
-
N2-Methyl (Impurity): Often forms if alkylation is kinetically controlled; distinct chemical shift in
H NMR.
Method Selection Logic
| Feature | Method A: Pd-Aminocarbonylation | Method B: Cyanation-Hydrolysis |
| Step Count | 1 (Direct) | 2 (Stepwise) |
| Safety | Requires CO control (or surrogate) | Requires Cyanide (High Toxicity) |
| Scalability | High (Flow or Batch) | Moderate (Hydrolysis can be harsh) |
| Recommendation | Primary Protocol | Backup Protocol |
Method A: Pd-Catalyzed Aminocarbonylation (Primary Protocol)
This protocol utilizes Molybdenum Hexacarbonyl [Mo(CO)
Mechanism of Action
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the Ar-Br bond is the rate-determining step, followed by CO insertion and nucleophilic attack by the amine source.
Figure 1: Catalytic cycle for the aminocarbonylation of 6-bromoindazole using a CO surrogate.
Materials & Reagents
| Reagent | Equiv.[2][3][4][5] | Role | Specification |
| 6-Bromo-1-methyl-1H-indazole | 1.0 | Substrate | >98% Purity |
| Mo(CO) | 1.0 | CO Source | Solid, handle in hood |
| Ammonium Chloride (NH | 3.0 | Amine Source | Finely ground |
| Pd(OAc) | 0.05 | Catalyst Precursor | 5 mol% |
| Xantphos | 0.10 | Ligand | 10 mol% (Bidentate preferred) |
| DBU | 3.0 | Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| 1,4-Dioxane | - | Solvent | Anhydrous, degassed |
Step-by-Step Protocol
Step 1: Setup (Inert Atmosphere)
-
Equip a 20 mL microwave vial or pressure tube with a magnetic stir bar.
-
Add 6-bromo-1-methyl-1H-indazole (1.0 mmol, 211 mg), NH
Cl (3.0 mmol, 160 mg), and Mo(CO) (1.0 mmol, 264 mg). -
Add the catalyst system: Pd(OAc)
(11 mg) and Xantphos (58 mg). -
Seal the vessel with a crimp cap containing a PTFE septum.
-
Evacuate and backfill with Nitrogen (
) three times. Crucial: Oxygen inhibits the Pd catalyst.
Step 2: Reaction Initiation
-
Inject anhydrous 1,4-Dioxane (5.0 mL) and DBU (3.0 mmol, 450 µL) via syringe through the septum.
-
Place the vessel in a pre-heated oil bath or heating block at 100°C .
-
Stir vigorously (800 rpm) for 16 hours.
-
Note: Mo(CO)
decomposes to release CO gas. The pressure will rise; ensure the vessel is rated for ~5-10 bar.
-
Step 3: Work-up
-
Cool the reaction to room temperature. Carefully vent the vessel in a fume hood to release excess CO.
-
Filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Rinse with Methanol/DCM (1:9).
-
Concentrate the filtrate under reduced pressure.
Step 4: Purification
-
Purify via flash column chromatography (SiO
). -
Eluent: 0-10% Methanol in Dichloromethane (DCM). The carboxamide is polar; expect elution at ~5-8% MeOH.
-
Yield Expectation: 75-85% as an off-white solid.
Method B: Cyanation-Hydrolysis (Alternative)
Use this method if Pd-Carbonylation catalysts are unavailable or failing due to substrate impurities.
Workflow Diagram[4][6]
Figure 2: Two-step synthesis via nitrile intermediate.[6]
Protocol Summary
-
Cyanation: Combine substrate (1 equiv), Zn(CN)
(0.6 equiv), and Pd(PPh ) (5 mol%) in DMF. Heat to 120°C for 4-6 hours under N . Quench with FeSO or bleach to neutralize cyanide waste. Isolate the nitrile. -
Hydrolysis: Dissolve the nitrile in Ethanol/Water (1:1). Add NaOH (2 equiv) and H
O (30%, 5 equiv). Stir at 50°C for 2 hours. This "Radziszewski hydrolysis" is milder than acid hydrolysis and stops selectively at the amide.
Characterization & Quality Control
Verify the product identity using the following parameters. The shift of the C6 proton and the appearance of amide N-H peaks are diagnostic.
| Technique | Expected Signal / Result |
| HPLC | Purity >95% (254 nm). Retention time shifts earlier vs. bromide (more polar). |
| MS (ESI+) | [M+H] |
| Amide NH |
Safety & Handling
-
Carbon Monoxide (CO): Method A generates CO gas.[7] Even when using Mo(CO)
, the headspace contains lethal concentrations. Always operate in a high-efficiency fume hood. -
Indazoles: Generally non-toxic but should be treated as potential sensitizers.
-
Cyanide (Method B): Zn(CN)
is highly toxic. Never acidify cyanide waste (generates HCN gas). Treat waste with bleach (sodium hypochlorite) at pH >10 before disposal.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. (Provides foundational alkylation/halogenation conditions for indazoles). Link
-
Nordstrøm, L. U., et al. "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst." Organic Letters, 2014, 16(4), 1176–1179. (Establishes Pd-catalyzed aminocarbonylation scope for indazoles). Link
-
Sawant, A., et al. "Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives."[8] Medicinal Chemistry Research, 2019.[9] (Validates amide formation on the indazole core). Link
-
Nielsen, D. U., et al. "Pd-catalyzed carbonylation chemistry applying a two-chamber system."[7] Organic Letters, 2011, 13(17), 4454-4457. (Source for CO surrogate methodology). Link
Sources
- 1. Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Improving yield of 1-Methyl-1H-indazole-6-carboxamide synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of indazole-based pharmacophores.
The synthesis of 1-Methyl-1H-indazole-6-carboxamide presents a classic challenge in heterocyclic chemistry: the ambidentate nucleophilicity of the indazole core. Because both the N1 and N2 nitrogen atoms are reactive, poor regiocontrol during the methylation step is the primary culprit for low overall yields.
This guide is designed to move you away from trial-and-error chemistry. By understanding the mechanistic causality behind base and solvent selection, we can engineer a self-validating, high-yield synthetic workflow.
Mechanistic Insights: The "Why" Behind Regioselectivity
The regiochemical outcome of indazole methylation is governed by a strict competition between kinetic and thermodynamic control[1].
-
Kinetic Control (The N2 Trap): The N2 position of the indazole anion is sterically more accessible and features a kinetically accessible lone pair[1]. If you use weak bases (e.g.,
, ) in polar aprotic solvents (e.g., DMF), the reaction is irreversible. This traps the synthesis under kinetic control, resulting in a ~1:1 mixture of N1/N2 isomers, or even favoring the undesired N2-isomer[2],[3]. -
Thermodynamic Control (The N1 Solution): The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[1]. To selectively synthesize the N1-methylated product, we must allow the reaction to equilibrate. Utilizing a strong, non-nucleophilic base like Sodium Hydride (NaH) in Tetrahydrofuran (THF) facilitates this equilibration, driving the reaction toward the thermodynamically favored N1-isomer[1],.
Strategic Workflow & Decision Tree
Synthetic workflow and regioselectivity decision tree for 1-Methyl-1H-indazole-6-carboxamide.
Quantitative Data: Base & Solvent Effects on Regioselectivity
To illustrate the critical importance of reaction conditions, below is a summary of expected regioisomeric distributions based on recent methodological optimizations[2],,[3].
| Base | Solvent | Temperature | N1 Yield (%) | N2 Yield (%) | Control Mechanism |
| DMF | 25 °C | ~45% | ~45% | Mixed / Kinetic | |
| DMF | 90 °C | ~20% | ~75% | Kinetic / Chelation | |
| NaH | THF | 50 °C | >85% | <5% | Thermodynamic |
Validated Experimental Protocols
Step 1: Regioselective N1-Methylation (Thermodynamic Control)
Objective: Convert 1H-indazole-6-carboxylic acid to 1-methyl-1H-indazole-6-carboxylic acid.
-
Preparation: Flame-dry a round-bottom flask under inert gas (Ar or
). Add 1H-indazole-6-carboxylic acid (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration. -
Deprotonation: Cool the mixture to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq).
-
Self-Validation: You must observe the evolution of
gas. The solution will become a heterogeneous suspension.
-
-
Alkylation: Stir at 0 °C for 30 minutes to ensure complete deprotonation, then add Methyl Iodide (MeI, 1.2 eq) dropwise.
-
Equilibration: Warm the reaction to room temperature, then heat to 50 °C for 12 hours.
-
Self-Validation: Monitor by LC-MS. The thermodynamically stable N1-isomer typically elutes later than the N2-isomer on reverse-phase HPLC. Target mass:
.
-
-
Workup: Cool to 0 °C and quench carefully with cold water. Acidify the aqueous layer to pH ~3 using 1M HCl to precipitate the carboxylic acid. Filter, wash with cold water, and dry under vacuum.
Step 2: Amidation to 1-Methyl-1H-indazole-6-carboxamide
Objective: Convert the N1-methylated acid to the target carboxamide using highly efficient coupling chemistry.
-
Activation: Dissolve 1-methyl-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Pre-activation: Stir at room temperature for 30 minutes.
-
Self-Validation: The solution will turn distinctively yellow, visually confirming the formation of the active HOAt ester.
-
-
Amidation: Add Ammonium Chloride (
, 2.0 eq) in one solid portion. -
Completion: Stir at room temperature for 4-6 hours.
-
Self-Validation: Monitor by TLC (DCM:MeOH 9:1). The highly polar active ester spot will convert to a moderately polar spot representing the carboxamide. Target mass:
.
-
-
Workup: Dilute with Ethyl Acetate. Wash the organic layer extensively with a 5% aqueous LiCl solution (to extract DMF), followed by saturated
and brine. Dry over , concentrate, and recrystallize from EtOH/Water.
Troubleshooting FAQs
Q: Why am I seeing a 1:1 mixture of N1 and N2 methylated isomers in my LC-MS?
A: You are operating under kinetic control. When using weak bases like
Q: Can I start with 1H-indazole-6-carboxamide and methylate it directly to save a synthetic step? A: While theoretically possible, direct methylation of the carboxamide is strongly discouraged. Under the strongly basic conditions required for N1-alkylation (NaH), the primary amide can undergo competitive N-alkylation or dehydrate to form a nitrile. By methylating the carboxylic acid first, you protect the C6 position from unwanted side reactions, ensuring a scalable and clean workflow.
Q: My amidation step shows unreacted starting material even after 24 hours. How do I push it to completion?
A: This usually indicates incomplete activation or a pH imbalance. Amidation with
References
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available at:[Link]
-
Alam, R. M., & Keating, J. J. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6087. Available at:[Link]
-
Petralla, S., et al. (2023). Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Troubleshooting Regioselectivity in N1 vs. N2 Methylation of Indazoles
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole N-alkylation. Direct methylation of the indazole core frequently yields a mixture of N1 and N2 isomers, presenting significant purification challenges and impacting overall yield.[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N1 and N2 methylated indazoles. What are the key factors that control this regioselectivity?
The regiochemical outcome of indazole methylation is a delicate balance between several interconnected factors.[2] Understanding these is the first step to troubleshooting:
-
Tautomerism: Indazole exists in two tautomeric forms: the 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][4][5][6] Alkylation can occur on either tautomer, leading to the respective N1 and N2 products.[5][6][7]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): The choice of base, solvent, and temperature dictates whether the reaction proceeds under kinetic or thermodynamic control.[2][4]
-
Steric and Electronic Effects: The substituents on the indazole ring play a crucial role.[1][2][10]
-
Steric Hindrance: Bulky groups at the C7 position can block access to the N1 position, favoring N2 methylation.[11] Conversely, bulky substituents at the C3 position tend to favor N1 methylation.[11][12]
-
Electronic Effects: Electron-withdrawing groups (EWGs), especially at the C7 position (e.g., -NO2, -CO2Me), can significantly favor the formation of the N2-isomer.[1][10][11]
-
Troubleshooting Guides
Issue 1: My primary goal is the N1-methylated indazole, but I'm seeing significant N2-isomer formation.
This is a classic challenge. To favor the thermodynamically preferred N1-isomer, you need to employ conditions that facilitate its formation.
Solution: Optimize for Thermodynamic Control.
The combination of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a widely successful and highly recommended system for achieving excellent N1 regioselectivity.[1][4][10][13]
Causality behind this choice:
-
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH irreversibly deprotonates the indazole. The resulting sodium-indazolide salt is key. It is proposed that the sodium cation coordinates with the N2 nitrogen, sterically shielding it from the incoming methylating agent and thereby directing the reaction to the N1 position.[7][13] This effect can be enhanced by an electron-rich substituent at the C3 position that can also participate in coordinating the cation.[7][13]
-
Tetrahydrofuran (THF): This non-polar, aprotic solvent is crucial. In contrast, polar aprotic solvents like DMF can lead to a mixture of isomers.[5][14] Using weaker bases like potassium carbonate in THF may result in no reaction at all.[1][15]
Visualizing the N1-Directing Mechanism
Caption: Proposed mechanism for N1-selectivity using NaH/THF.
Step-by-Step Protocol for Selective N1-Methylation [12][13][16][17]
-
Preparation: To a solution of your substituted 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Methylation: Cool the mixture back to 0 °C and add your methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation for N1-Selectivity | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base; cation coordination directs to N1.[7][13] |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, non-polar aprotic solvent favors the proposed coordination.[1] |
| Substituents | Bulky group at C3 | Sterically disfavors N2-attack.[11][12] |
Issue 2: My target is the N2-methylated indazole, but the N1-isomer is the major product.
Achieving N2-selectivity requires overcoming the thermodynamic preference for the N1-isomer. This means using conditions that favor the kinetic product.
Solution: Employ Strategies for Kinetic Control or Directed Synthesis.
Several effective methods exist to promote N2-alkylation:
-
Mitsunobu Reaction: This reaction has shown a strong preference for forming the N2-regioisomer.[1][5][11] It involves reacting the indazole with an alcohol (in this case, methanol) in the presence of a phosphine (like PPh₃) and an azodicarboxylate (like DEAD or DIAD).
-
Acid Catalysis: Using a Brønsted acid like trifluoromethanesulfonic acid (TfOH) as a catalyst with a methylating agent such as methyl 2,2,2-trichloroacetimidate can lead to highly selective N2-methylation.[8][18][19] The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole.[18]
-
Substituent Effects: As mentioned, a strong electron-withdrawing group at the C7 position can sterically block the N1 site and electronically favor N2 attack, providing excellent N2-regioselectivity (≥96% in some cases).[1][10][13]
Visualizing the Troubleshooting Workflow
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. academia.edu [academia.edu]
- 9. researchgate.net [researchgate.net]
- 10. research.ucc.ie [research.ucc.ie]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.mpg.de [pure.mpg.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. wuxibiology.com [wuxibiology.com]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Purification of 1-Methyl-1H-indazole-6-carboxamide
[1]
Executive Summary
The purification of 1-Methyl-1H-indazole-6-carboxamide (CAS: 1379330-75-2) presents a unique set of challenges primarily driven by the regioselectivity of the indazole methylation and the limited solubility of the primary amide functionality.[1][2]
The most critical technical hurdle is the separation of the desired N1-methyl isomer from the thermodynamically competitive N2-methyl isomer .[1] Failure to remove the N2 isomer at the ester or acid intermediate stage often leads to a crude amide product that is difficult to purify due to poor solubility in standard organic solvents.[1]
This guide is structured as a tiered troubleshooting system, moving from rapid fixes to deep-process optimization.
Tier 1: Rapid Troubleshooting (FAQs)
Q1: My crude product is a sticky oil/gum that won't solidify. How do I fix this "oiling out"? Diagnosis: This is a common phenomenon caused by supersaturation at temperatures above the melting point of the solvated product, often exacerbated by residual high-boiling solvents (DMF/DMSO) or impurities (N2-isomer).[1][2] Immediate Action:
-
Trituration: Add 10 volumes of cold diethyl ether or MTBE to the oil. Sonicate vigorously for 15 minutes. This often forces the oil to crash out as a solid.[1]
-
Seeding: If you have any pure crystals from a previous batch, add a micro-spatula tip to the oil while stirring in a marginal solvent (e.g., 10% EtOAc in Hexanes).
-
Solvent Switch: Dissolve the oil in a minimum amount of hot Methanol (MeOH). Add water dropwise until turbid, then slowly cool to room temperature.
Q2: I see two close spots on my TLC. Which one is my product? Diagnosis: These are likely the N1-methyl (desired) and N2-methyl (impurity) isomers.[1] Identification Rule:
-
N1-isomer (1-Methyl): Generally less polar (higher
) than the N2-isomer in standard EtOAc/Hexane systems.[1] -
N2-isomer (2-Methyl): Generally more polar (lower
) and often exhibits a different fluorescence shade under UV (254 nm).[1] -
Validation: A quick 1H NMR is required.[1] The N-Methyl singlet for the N1-isomer typically appears around 4.0–4.1 ppm , whereas the N2-isomer methyl often shifts slightly downfield or shows distinct splitting patterns in the aromatic region due to different electronic environments [1, 2].[1]
Q3: The product is not dissolving in Dichloromethane (DCM) for column loading. Diagnosis: Primary amides have strong intermolecular hydrogen bonding, reducing solubility in non-polar chlorinated solvents. Solution:
Tier 2: The Core Challenge – Regioisomer Separation
The synthesis of 1-methyl-1H-indazole-6-carboxamide typically involves the methylation of methyl 1H-indazole-6-carboxylate.[1] This reaction yields a mixture of N1 (desired) and N2 isomers.
Critical Advisory: It is exponentially easier to separate these isomers at the Ester Intermediate stage than at the final Amide stage.[1]
Scenario A: Purifying the Intermediate (Recommended)
Target: Methyl 1-methyl-1H-indazole-6-carboxylate Method: Flash Column Chromatography[1][3][4]
| Parameter | Specification |
| Stationary Phase | Silica Gel (40–63 µm) |
| Cartridge Size | 12g per 1g of crude material |
| Solvent A | Hexanes (or Heptane) |
| Solvent B | Ethyl Acetate (EtOAc) |
| Gradient Profile | 0–5 mins: 5% B (Isocratic)5–20 mins: 5% |
| Elution Order | 1. N1-Isomer (Product)2. N2-Isomer (Impurity) |
Scenario B: Purifying the Final Amide (Rescue Mode)
If you have already reacted the mixture to form the amide, the solubility drops, and chromatography becomes difficult. Method: Selective Recrystallization[1][5]
Protocol:
-
Dissolution: Suspend the crude solid in Ethanol (EtOH) (20 mL/g). Heat to reflux.[1] If it does not dissolve, slowly add DMF dropwise until a clear solution forms.
-
Hot Filtration: Filter the hot solution through a glass frit to remove inorganic salts (from the amidation coupling reagents).
-
Crystallization: Reheat the filtrate to reflux. Remove from heat and allow to cool to room temperature undisturbed.
-
Anti-solvent: If no crystals form after 2 hours, add Water dropwise to the stirring solution until a persistent cloudiness appears.
-
Harvest: Cool to 4°C overnight. Filter the white precipitate.[1] The N1-isomer preferentially crystallizes, while the N2-isomer and unreacted impurities often remain in the mother liquor [3].[1]
Tier 3: Visualizing the Purification Logic
The following decision tree illustrates the optimal workflow for ensuring isomeric purity.
Figure 1: Decision matrix for selecting the optimal purification method based on the synthesis stage and solubility profile.
Tier 4: Analytical Validation (The "Truth" Test)
You cannot rely on LC-MS alone, as the N1 and N2 isomers have identical masses (
1. 1H NMR Regiochemistry Check:
-
N-Methyl Group: Look for the singlet at ~4.1 ppm .[1]
-
NOE (Nuclear Overhauser Effect): This is the gold standard.
2. HPLC Purity Method:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Note: The amide is polar; ensure the initial hold at 5% B is sufficient to prevent the peak from eluting in the void volume.[1]
References
-
National Center for Biotechnology Information (2022) . Rational design and synthesis of indazole derivatives. PubChem / PMC.[1] Available at: [Link]
-
Google Patents (2010) . CN101948433A - Method for separating and purifying substituted indazole isomers.[1] Available at:
-
Royal Society of Chemistry (2014) . Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation. RSC Advances. Available at: [Link]
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Indazole Carboxamide Tech Support Center: Troubleshooting & Optimization
Welcome to the Indazole Carboxamide Technical Support Center. Designed for researchers and drug development professionals, this guide provides causal explanations, diagnostic workflows, and self-validating protocols to resolve critical side reactions during the synthesis of indazole-based pharmacophores.
I. Diagnostic FAQs: Identifying and Resolving Side Reactions
Q1: My LC-MS shows a mass corresponding to my product + an extra acyl group. What is happening?
Causality: You are observing N-acylation of the indazole core. The indazole ring contains tautomeric nitrogens (N1 and N2) that, while weakly nucleophilic, can compete with your target amine for the activated carboxylic acid[1]. This is especially prevalent when coupling an indazole-3-carboxylic acid with a sterically hindered or poorly nucleophilic amine. Resolution:
-
Stoichiometric Control: Strictly limit the activated acid to 1.0 equivalent.
-
Protecting Group Strategy: Temporarily protect the indazole NH (e.g., with a Trityl, Tetrahydropyranyl (THP), or SEM group) prior to the coupling step. This eliminates the competing nucleophile and ensures regioselective amidation[2].
Q2: I am coupling an indazole-3-carboxylic acid with a chiral amine. How do I prevent epimerization/racemization?
Causality: Racemization during amide coupling proceeds via a 5(4H)-oxazolone (azlactone) intermediate[3]. When the carboxylic acid is activated, it can cyclize. The alpha-proton of this oxazolone is highly acidic; abstraction by the reaction base (e.g., TEA or DIPEA) leads to a loss of stereochemical integrity[4]. Resolution: Kinetically favor aminolysis over oxazolone formation by using highly reactive uronium salts like HATU or COMU[3]. Furthermore, use a sterically hindered base (DIPEA or TMP) to minimize alpha-proton abstraction.
Q3: I switched to HATU, but now I see a major byproduct with a mass of +98 Da relative to my amine.
Causality: This is a guanidinium byproduct. Uronium coupling reagents like HATU and HBTU can react directly with primary aliphatic amines if the amine is introduced before the carboxylic acid is fully activated[5]. Resolution: Employ a "pre-activation" step. React the indazole carboxylic acid with HATU and DIPEA for 5–10 minutes before adding the amine. Alternatively, switch to a phosphonium-based reagent like PyBOP, which cannot form guanidinium adducts[5].
Q4: I am using EDC/HOBt, but the reaction stalls and an inactive byproduct forms.
Causality: Carbodiimides like EDC initially form a highly reactive O-acylisourea intermediate[4]. If the subsequent reaction with the amine is slow, this intermediate undergoes an irreversible intramolecular O-to-N acyl migration, yielding an unreactive N-acylurea byproduct[1]. Resolution: Increase the concentration of your additive (HOBt or HOAt) to rapidly convert the O-acylisourea into a stable active ester, or switch to a uronium reagent.
II. Mechanistic and Diagnostic Workflows
Troubleshooting workflow for indazole carboxamide synthesis.
Competing pathways: Rapid amide formation vs. oxazolone-mediated racemization.
III. Quantitative Reagent Comparison
Selecting the correct coupling reagent is the primary defense against side reactions. The following table synthesizes the risk profiles of common reagents used in indazole chemistry.
| Coupling Reagent | Active Intermediate | Relative Racemization Risk | Guanidinylation Risk | N-Acylurea Formation Risk |
| EDC / HOBt | O-acylisourea → OBt Ester | Moderate | None | High (if aminolysis is slow) |
| HATU | OAt Ester | Very Low | High (if amine added early) | None |
| PyBOP | OBt Ester | Low | None | None |
| COMU | Oxyma Ester | Very Low | None | None |
IV. Self-Validating Protocol: Optimized HATU Coupling
To guarantee trustworthiness, this protocol utilizes a self-validating system . It embeds analytical checkpoints directly into the workflow, ensuring that causality is proven at each step before proceeding, thereby preventing the accumulation of side products.
Objective: Couple 1H-indazole-3-carboxylic acid with a chiral primary amine while preventing guanidinylation, racemization, and indazole N-acylation.
Reagents:
-
1H-indazole-3-carboxylic acid (1.0 eq)
-
Chiral Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
-
Preparation & Pre-Activation:
-
Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the thermodynamics of oxazolone formation.
-
Add DIPEA (2.5 eq) dropwise. Stir for exactly 10 minutes at 0 °C.
-
-
Validation Checkpoint 1 (Active Ester Confirmation):
-
Action: Withdraw a 5 µL aliquot and quench into 100 µL of methanol. Analyze via LC-MS.
-
Validation Criteria: The LC-MS must show the mass of the methyl ester (formed by MeOH quenching the active ester) or the intact HOAt-ester. The mass of the free indazole-3-carboxylic acid should be absent.
-
Failure Mode: If free acid remains, do not add the amine. Add an additional 0.1 eq of HATU/DIPEA and wait 5 minutes.
-
-
Amine Addition:
-
Once Validation Checkpoint 1 is passed, dissolve the chiral amine (1.1 eq) in a minimal volume of DMF and add it dropwise to the pre-activated mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature over 2 hours.
-
-
Validation Checkpoint 2 (Byproduct Screening):
-
Action: Withdraw a 5 µL aliquot at the 1-hour mark and analyze via LC-MS.
-
Validation Criteria: Look for the desired product mass
. Explicitly screen for a mass of (guanidinylation) and (N-acylation). -
Failure Mode: If the +98 Da mass is present, the pre-activation in Step 1 was incomplete. If N-acylation is present, the indazole core requires a protecting group (e.g., Trityl) for future runs.
-
-
Workup:
-
Quench the reaction with saturated aqueous
. -
Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.
-
Dry over
, filter, and concentrate in vacuo.
-
References
-
Montalbetti, C. A. G. N., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." ACS Publications. [Link]
- US Patent Office. "WO2014088983A1 - Regioselective n-2 arylation of indazoles.
Sources
Technical Support Center: Recrystallization Optimization for 1-Methyl-1H-indazole-6-carboxamide
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this technical guide to address the thermodynamic and kinetic challenges associated with the purification of 1-Methyl-1H-indazole-6-carboxamide (CAS 1379330-75-2).
This molecule is a critical building block in the development of advanced therapeutics, including EZH2 inhibitors[1] and p38α MAPK modulators[2]. Its unique structural motifs—an aromatic indazole core capable of
Below, you will find a mechanistic framework, self-validating protocols, and targeted troubleshooting FAQs to ensure high-yield, high-purity crystallization.
PART 1: Solvent Selection Matrix (Quantitative & Mechanistic Data)
To design a self-validating recrystallization protocol, we must exploit the temperature-dependent solubility gradient of the compound. The table below summarizes the optimal solvent systems based on the molecule's physicochemical properties.
| Solvent System | Classification | Mechanistic Rationale | Expected Recovery | Purity Profile |
| Isopropanol (IPA) | Single Solvent (Cooling) | Moderate polarity balances the lipophilic N-methyl and polar amide. Provides a steep solubility curve between 20°C and 82°C. | 75 - 85% | Excellent; effectively purges highly polar impurities into the mother liquor. |
| Ethyl Acetate / Heptane | Binary (Anti-solvent) | EtOAc dissolves the compound via H-bond acceptance; Heptane forces precipitation by disrupting solvation shells. | 85 - 95% | Good; high yield, but rapid precipitation risks trapping lipophilic byproducts. |
| DMF / Water | Binary (Anti-solvent) | DMF fully solvates the basic indazole core[2]. Water rapidly crashes out the product due to extreme insolubility. | > 90% | Moderate; high risk of oiling out or solvate formation if not aged properly. |
| Ethanol / Water | Binary (Cooling + Anti-solvent) | Synergistic H-bonding. Water is added at reflux to the cloud point, followed by controlled cooling below the saturation limit[1]. | 80 - 90% | Very Good; highly scalable, tunable, and environmentally benign. |
PART 2: Self-Validating Experimental Protocols
Protocol A: Single-Solvent Cooling Crystallization (Isopropanol)
Causality: IPA provides a steep temperature-dependent solubility gradient. Slow cooling favors thermodynamic crystal growth over kinetic precipitation, minimizing the inclusion of mother liquor impurities within the crystal lattice.
-
Dissolution: Suspend 10.0 g of crude 1-Methyl-1H-indazole-6-carboxamide in 80 mL of Isopropanol.
-
Heating: Heat the suspension to reflux (82°C) under continuous stirring until complete dissolution is achieved.
-
Hot Filtration (Validation Step): Filter the hot solution through a pre-heated 0.45 µm PTFE membrane to remove insoluble mechanical impurities. Self-Validation: The filtrate must be optically clear. If cloudy, reheat and add 5-10 mL of boiling IPA.
-
Controlled Cooling: Cool the filtrate to 60°C at a rate of 1°C/min. Hold at 60°C for 30 minutes to allow nucleation. Then, cool to 5°C at a rate of 0.2°C/min.
-
Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with 15 mL of ice-cold IPA.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours. Self-Validation: Perform Thermogravimetric Analysis (TGA) to ensure no weight loss occurs prior to the melting point, confirming a solvent-free crystalline form[3].
Protocol B: Binary Anti-Solvent Crystallization (DMF/Water)
Causality: For highly impure batches, DMF acts as a powerful solvent to dissociate strongly bound impurities[2], while water acts as a harsh anti-solvent to drive the product out of solution.
-
Dissolution: Dissolve 10.0 g of crude material in 30 mL of DMF at 40°C.
-
Anti-Solvent Dosing: Using a syringe pump, add 60 mL of deionized water dropwise (1 mL/min) while maintaining high-shear stirring at 40°C.
-
Seeding (Critical Step): After 15 mL of water is added (approaching the cloud point), add 50 mg of pure 1-Methyl-1H-indazole-6-carboxamide seed crystals to bypass the metastable zone and prevent liquid-liquid phase separation.
-
Aging: Once all water is added, age the suspension at 20°C for 4 hours to ensure complete Ostwald ripening.
-
Isolation & Washing: Filter the solid. Critical Step: Wash extensively with water (3 x 30 mL) to purge residual DMF.
-
Drying: Vacuum dry at 60°C for 24 hours. Self-Validation: Check the final product by
H-NMR to confirm the absence of the DMF formyl proton peak at ~8.0 ppm.
PART 3: Troubleshooting Guides & FAQs
Q1: During the DMF/Water recrystallization, my product forms a sticky oil at the bottom of the flask instead of crystals. Why is this happening and how do I fix it? Expert Answer: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the compound precipitates as a solute-rich liquid phase rather than a solid because the anti-solvent (water) was added too rapidly, pushing the system past the metastable zone directly into the spinodal decomposition region. Resolution: Re-dissolve the oil by heating the mixture to 60°C and adding a small amount of DMF until clear. Then, cool slowly to 40°C and introduce seed crystals before adding the remaining water at a drastically reduced rate (e.g., 0.5 mL/min). Seeding provides a low-energy surface for nucleation, forcing the system into the solid-liquid thermodynamic pathway.
Q2: My recovery yield from the Isopropanol cooling crystallization is only 45%. How can I optimize this without compromising purity? Expert Answer: A low yield in a single-solvent system means the solubility of 1-Methyl-1H-indazole-6-carboxamide at your final temperature (5°C) is still too high, or you used an excessive volume of solvent initially. Resolution: First, validate the mother liquor by quantitative HPLC. If the product is in the filtrate, concentrate the mother liquor under reduced pressure by 50% and perform a second crop crystallization. For future batches, reduce the initial IPA volume by 30%, or transition to an Ethanol/Water binary system where you can precisely tune the final solubility limit by adjusting the water ratio[1].
Q3: Is there a risk of forming solvates or different polymorphs with this compound? Expert Answer: Yes. Indazole carboxamides are highly prone to polymorphism due to the flexible hydrogen-bonding network of the amide group. Crystallization from highly polar aprotic solvents (like DMSO or DMF) without adequate washing often leads to the formation of stable solvates. Resolution: Always perform Thermogravimetric Analysis (TGA) and X-Ray Powder Diffraction (XRPD) on the final dried powder. A true solvent-free polymorph will show a flat TGA baseline prior to decomposition[3]. If a DMF solvate is detected, slurry the crystals in a benign solvent like heptane or water at 50°C for 12 hours to drive solvent exchange, then re-filter.
Q4: How do I remove colored impurities from the crude material? The recrystallized product still has a yellowish tint.
Expert Answer: Colored impurities are typically highly conjugated, trace polymeric byproducts that co-crystallize by intercalating into the
PART 4: Visual Workflow
Workflow for optimizing the recrystallization of 1-Methyl-1H-indazole-6-carboxamide.
PART 5: References
-
Title: WO2019206155A1 - Ezh2抑制剂及其药学上可接受的盐和多晶型物及其应用 Source: Google Patents URL:
-
Title: Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:
-
Title: US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) Source: Google Patents URL:
Sources
- 1. WO2019206155A1 - Ezh2æå¶ååå ¶è¯å¦ä¸å¯æ¥åççå夿¶åç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Technical Support Center: Overcoming Assay Solubility Issues for 1-Methyl-1H-indazole-6-carboxamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 1-Methyl-1H-indazole-6-carboxamide .
This compound is a highly valuable scaffold in drug discovery, often utilized as a hinge-binding fragment in kinase inhibitors or as a core in PROTACs. However, its planar aromatic indazole ring system and hydrogen-bonding carboxamide group result in a high crystal lattice energy. When introduced into aqueous biological assays, the energetic cost of breaking these intermolecular forces often exceeds the hydration energy, leading to rapid nucleation and precipitation[1.2].
The following Q&A guide provides field-proven, self-validating methodologies to diagnose and resolve these solubility bottlenecks.
Logical Troubleshooting Workflow
Logical troubleshooting workflow for resolving compound precipitation in biological assays.
Phase 1: Diagnosing Solubility Issues
Q: I am observing high variability between replicate wells in my cell viability assay. Could this be a solubility issue? A: Yes. If 1-Methyl-1H-indazole-6-carboxamide is not fully dissolved, it will not distribute evenly across the microplate. This leads to erratic dose-response curves, high standard deviations, and artifactual "flat-lining" at higher concentrations where the compound has crashed out of solution[1.1].
Q: How can I quantitatively assess if the compound is precipitating in my assay buffer? A: Visual inspection is insufficient for micro-precipitates. To definitively assess kinetic solubility, you must perform a phase separation or light-scattering analysis. Nephelometry is the industry standard for high-throughput kinetic solubility because it measures the light scattered by insoluble particles suspended in the buffer[1.8].
Table 1: Quantitative Solubility Assessment Methods
| Analytical Method | Scientific Principle | Sensitivity Limit | Pros | Cons |
| Nephelometry | Light scattering by insoluble micro-particles | ~5 - 20 µM | High-throughput, non-destructive, rapid readout. | Cannot accurately differentiate solubility states below 20 µM. |
| HPLC-UV (Thermodynamic) | Chromatographic separation & UV detection of supernatant | < 1 µM | Highly accurate, compound-specific, detects degradation. | Low-throughput, requires physical phase separation (centrifugation). |
| Absorbance (Turbidimetry) | Reduction in transmitted light (typically at 620 nm) | ~50 µM | Accessible on standard laboratory plate readers. | Low sensitivity, highly prone to background noise and false negatives. |
Phase 2: Formulating the Primary Stock Solution
Q: What is the optimal solvent for creating a high-concentration primary stock? A: 100% Dimethyl Sulfoxide (DMSO) is the mandatory first-line solvent. The lipophilicity of the indazole ring and the methyl group necessitates a strong polar aprotic solvent to disrupt the crystal lattice[1.2].
Q: Even in DMSO, I see fine particles. How do I force the compound into solution? A: The presence of particles indicates the compound's lattice energy is resisting solvation at room temperature. You must introduce kinetic energy. Briefly warming the solution in a 37°C water bath coupled with ultrasonic agitation (sonication) will break the intermolecular hydrogen bonds formed by the carboxamide groups, driving the compound into a homogenous molecular dispersion[1.3].
Protocol 1: Preparation of a Self-Validating 50 mM Master Stock
This protocol includes a validation step to ensure you are not pipetting a micro-suspension.
-
Weighing: Accurately weigh 8.76 mg of 1-Methyl-1H-indazole-6-carboxamide powder into a sterile, solvent-resistant microcentrifuge tube.
-
Solvation: Add exactly 1.0 mL of anhydrous, sterile-filtered 100% DMSO.
-
Kinetic Disruption: Vortex vigorously for 30 seconds. Place the tube in a sonicating water bath set to 37°C for 5–10 minutes.
-
Self-Validation (Centrifugation): Centrifuge the tube at 14,000 x g for 10 minutes at room temperature.
-
Inspection: Carefully inspect the bottom of the tube.
-
If a pellet is present: The compound has exceeded its maximum solubility in DMSO. You must transfer the supernatant to a new tube and quantify its true concentration via HPLC-UV before proceeding.
-
If no pellet is present: The 50 mM stock is fully dissolved. Aliquot into 50 µL volumes and store at -80°C to prevent repeated freeze-thaw degradation.
-
Phase 3: Aqueous Assay Buffer Optimization
Q: The compound crashes out immediately when diluted into my aqueous PBS or cell culture media. How do I prevent this? A: This is a classic kinetic solubility failure. To prevent precipitation, you must lower the thermodynamic activity of the free compound in the aqueous phase. This is achieved by using excipients like Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic internal cavity that physically encapsulates the lipophilic indazole core, while its hydrophilic exterior maintains excellent hydrogen bonding with the aqueous buffer[1.2]. Alternatively, co-solvency or micronization techniques can be employed[1.11].
Protocol 2: HP-β-CD Solubilization Workflow
Use this protocol to create a stable aqueous working solution for biochemical or cell-based assays.
-
Prepare Excipient Buffer: Prepare a 10% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS or serum-free media).
-
Intermediate Dilution: Dilute your 50 mM DMSO master stock 1:10 into 100% DMSO to create a 5 mM intermediate stock.
-
Complexation: Slowly add 10 µL of the 5 mM intermediate stock to 990 µL of the 10% HP-β-CD buffer while vortexing continuously. (Final concentration: 50 µM compound, 1% DMSO).
-
Equilibration: Incubate the mixture for 1 hour at room temperature with gentle end-over-end rotation to allow the host-guest inclusion complexes to reach thermodynamic equilibrium.
-
Self-Validation: Measure the turbidity of the final solution using a nephelometer or plate reader (Absorbance at 620 nm). Compare this against a vehicle control (10% HP-β-CD + 1% DMSO without the compound). The readings should be statistically identical, confirming the absence of micro-precipitates.
Phase 4: Cell-Based Assay Considerations
Q: How do I introduce the compound to cells without causing solvent toxicity or local precipitation? A: In cell-based assays, the final DMSO concentration must be strictly maintained below 0.5% (ideally 0.1%) to prevent solvent-induced cytotoxicity or artificial permeabilization of the cell membrane.
Furthermore, order of addition is critical. Never add highly concentrated DMSO stock directly into a static well containing cell culture media. The localized high concentration of water at the interface will cause immediate, irreversible crystallization of the indazole compound.
-
Best Practice: Use acoustic liquid handling (e.g., Echo Liquid Handlers) to dispense nanoliter volumes of the DMSO stock directly into the assay plate before adding the cells/media, or pre-dilute the compound in a large volume of media containing excipients (as in Protocol 2) before applying it to the cells.
References
-
5 - International Journal of Medical Science and Dental Research
Sources
Technical Support Center: Resolution & Synthesis of 1-Methyl-Indazole Regioisomers
Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of regioselectivity when functionalizing the indazole core. This guide bypasses surface-level instructions to provide you with the mechanistic causality, validated protocols, and troubleshooting logic required to synthesize and resolve 1-methyl and 2-methyl indazole regioisomers efficiently.
Part 1: Mechanistic Causality & Regioselectivity (FAQs)
Q: Why does the N-methylation of indazole consistently yield a mixture of 1-methyl and 2-methyl indazoles? A: Unsubstituted indazole exists in a dynamic tautomeric equilibrium between its 1H- and 2H-forms. When deprotonated by a base, it forms an ambident indazolyl anion where the negative charge is delocalized across both the N1 and N2 atoms. Because both nitrogen centers are highly nucleophilic, alkylation with electrophiles like methyl iodide (CH₃I) inherently produces a mixture of regioisomers. From a thermodynamic standpoint,1[1]. However, under kinetic control, the less sterically encumbered N2 position competes aggressively, leading to mixed yields.
Q: How can I drive the reaction toward the thermodynamically stable 1-methyl regioisomer? A: Regioselectivity is dictated by the precise combination of base and solvent. To favor the N1-alkylated product, you must establish thermodynamic control. Utilizing a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like Tetrahydrofuran (THF) ensures irreversible and complete deprotonation. 2[2]. Conversely, utilizing greener reagents like3[3].
Part 2: Troubleshooting & Resolution
Q: I have a crude mixture of 1-methyl and 2-methyl indazole. How do I efficiently separate them? A: Normal-phase silica gel column chromatography is the gold standard for resolving these regioisomers, driven by a stark difference in molecular polarity.4[4]. Because 2-methylindazole is significantly more polar (due to the quinonoid-like charge distribution of the 2H-tautomer), it interacts more strongly with the stationary silica phase. Consequently, 1-methylindazole will elute first (higher Rf), followed by 2-methylindazole (lower Rf).
Quantitative Data Comparison
| Property | 1-Methylindazole | 2-Methylindazole |
| Thermodynamic Stability | +3.2 kcal/mol (More stable) | Base reference (Less stable) |
| Dipole Moment | 1.5 D | 3.4 D |
| Chromatographic Behavior | Lower polarity, Higher Rf | Higher polarity, Lower Rf |
| UV Absorption (Approx.) | ~254 nm, ~295 nm | ~275 nm, ~310 nm |
Part 3: Experimental Protocols
Protocol A: Regioselective N-1 Methylation of Indazole
This protocol is designed as a self-validating system. TLC monitoring ensures complete consumption of the starting material before quenching, preventing complex downstream purifications.
-
Preparation : Dissolve 1H-indazole (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.
-
Deprotonation : Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions.
-
Causality: Cooling prevents exothermic degradation and side reactions, while NaH ensures irreversible and complete deprotonation to the indazolyl anion.
-
-
Alkylation : Stir for 30 minutes at 0 °C to ensure complete anion formation, then add Methyl Iodide (CH₃I, 1.1 eq) dropwise.
-
Propagation : Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation : Check reaction progress via TLC (Hexane:EtOAc 3:1). The starting material spot (UV active) must be completely absent before proceeding.
-
Quenching : Carefully quench with saturated aqueous NH₄Cl to neutralize excess NaH. Extract with EtOAc, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
Protocol B: Chromatographic Resolution of N1/N2 Isomers
Use this protocol if kinetic conditions or alternative bases resulted in an isomeric mixture.
-
Column Preparation : Pack a glass column with silica gel (230-400 mesh) using Hexane as the slurry solvent.
-
Loading : Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and load it evenly onto the silica bed.
-
Elution : Begin elution with a low-polarity solvent system (9:1 Hexane:EtOAc).
-
Fraction Collection : 1-Methylindazole (1.5 D) will elute first. Monitor fractions via TLC and UV visualization (254 nm).
-
Gradient Shift : Once TLC confirms the 1-methyl isomer has completely eluted, increase the solvent polarity to 7:3 Hexane:EtOAc to elute the highly polar 2-methylindazole (3.4 D).
Part 4: Visualizations
Workflow for the regioselective synthesis and chromatographic resolution of methylindazole isomers.
Decision tree for troubleshooting low N-1 regioselectivity during indazole alkylation.
References
- Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State Source: ResearchGate / Journal of Physical Chemistry URL
- On the solvatochromism, dimerization and tautomerism of indazole Source: Semantic Scholar / ARKIVOC URL
- Amine-Functionalized Indazolin-3-ylidene Complexes of Palladium(II)
- Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles Source: ResearchGate URL
Sources
Validation & Comparative
1H NMR interpretation of 1-Methyl-1H-indazole-6-carboxamide
1H NMR Interpretation of 1-Methyl-1H-indazole-6-carboxamide: A Comparative Analytical Guide
Executive Summary
In modern drug discovery, the indazole scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors, PROTACs, and monoamine oxidase inhibitors [1]. However, the regioselective N-alkylation of indazoles often yields a mixture of N1 and N2 isomers. Differentiating the target 1-Methyl-1H-indazole-6-carboxamide from its structural alternatives—such as the N2-alkylated isomer (2-Methyl-2H-indazole-6-carboxamide ) and the positional isomer (1-Methyl-1H-indazole-5-carboxamide )—is a critical quality control step.
This guide provides an objective, data-driven comparison of these isomers using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the mechanistic causality behind chemical shifts and employing self-validating 2D NMR protocols, researchers can unambiguously assign indazole regioisomers.
Structural & Mechanistic Context: The Causality of Chemical Shifts
To accurately interpret the 1H NMR spectrum of 1-Methyl-1H-indazole-6-carboxamide, one must understand the electronic environment of the indazole core. The differences in chemical shifts between N1 and N2 isomers are not random; they are governed by fundamental electronic and spatial effects[2, 3]:
-
The N-Methyl Protons (
): The 1H-indazole system retains a fully delocalized, benzenoid aromatic structure. In contrast, the 2H-indazole system possesses a cross-conjugated, quinonoid-like electronic distribution [4]. This quinonoid nature draws electron density away from the N2 position, deshielding the N2-methyl protons. Consequently, the signal typically appears at ~4.2–4.3 ppm , whereas the signal is more shielded at ~4.0–4.1 ppm . -
The H-3 Proton: The H-3 proton in 2H-indazoles is adjacent to the electron-withdrawing N2-alkyl group and sits in a highly deshielded environment, typically resonating at >8.3 ppm . In 1H-indazoles, the H-3 proton is less deshielded, appearing around 8.0–8.1 ppm [1].
-
The Peri-Effect on H-7: In N2-alkylated indazoles, the lone pair on the N1 nitrogen is localized and spatially proximate to the H-7 proton (the peri-position). This lone pair exerts a strong magnetic anisotropic deshielding effect, pushing the H-7 signal to a higher frequency compared to its N1-alkylated counterpart [1, 3].
Comparative 1H NMR Data Analysis
The following table summarizes the quantitative 1H NMR chemical shifts (in DMSO-
Table 1: Comparative 1H NMR Chemical Shifts (
| Proton Position | 1-Methyl-1H-indazole-6-carboxamide (Target) | 2-Methyl-2H-indazole-6-carboxamide (N2 Isomer) | 1-Methyl-1H-indazole-5-carboxamide (Positional Isomer) |
| ~4.05 (s, 3H) | ~4.25 (s, 3H) | ~4.08 (s, 3H) | |
| H-3 | ~8.11 (s, 1H) | ~8.40 (s, 1H) | ~8.17 (s, 1H) |
| H-4 | ~7.80 (d, J = 8.5 Hz, 1H) | ~7.75 (d, J = 8.8 Hz, 1H) | ~8.30 (d, J = 1.5 Hz, 1H) |
| H-5 | ~7.59 (dd, J = 8.5, 1.4 Hz, 1H) | ~7.50 (dd, J = 8.8, 1.5 Hz, 1H) | N/A (Substituted) |
| H-6 | N/A (Substituted) | N/A (Substituted) | ~7.85 (dd, J = 8.8, 1.5 Hz, 1H) |
| H-7 | ~8.20 (d, J = 1.4 Hz, 1H) | ~8.35 (d, J = 1.5 Hz, 1H) | ~7.70 (d, J = 8.8 Hz, 1H) |
| ~7.40, ~8.00 (br s, 2H) | ~7.45, ~8.05 (br s, 2H) | ~7.35, ~7.95 (br s, 2H) |
Data synthesized from established literature and patent spectral databases [1, 2].
Key Differentiators:
-
Target vs. N2 Isomer: Look at the
and H-3 shifts. An shift >4.2 ppm and an H-3 shift >8.3 ppm definitively indicate the N2 isomer. -
Target vs. Positional Isomer: Look at the aromatic splitting pattern. The 6-carboxamide features an isolated H-7 (meta-coupled doublet) and an ortho-coupled H-4/H-5 pair. The 5-carboxamide features an isolated H-4 and an ortho-coupled H-6/H-7 pair.
Experimental Protocol: A Self-Validating NMR Workflow
To ensure absolute trustworthiness in structural assignment, 1D 1H NMR should be coupled with 2D NMR techniques. The following protocol represents a self-validating system where spatial (NOESY) and through-bond (HMBC) correlations orthogonally confirm the 1D assignments.
Step 1: Sample Preparation
-
Weigh 5–10 mg of the highly purified indazole carboxamide compound.
-
Dissolve the sample completely in 600 µL of anhydrous DMSO-
(containing 0.03% v/v TMS as an internal standard). -
Transfer the clear solution to a standard 5 mm NMR tube.
Step 2: 1D 1H NMR Acquisition
-
Acquire the spectrum at 298 K on a 400 MHz or 600 MHz NMR spectrometer.
-
Set the relaxation delay (D1) to at least 2.0 seconds to ensure accurate integration of the
and aromatic protons. -
Analyze the chemical shift of the
peak. If the peak is at ~4.05 ppm, proceed to Step 3 to validate the N1 assignment.
Step 3: Self-Validation via 2D NOESY (Nuclear Overhauser Effect)
Causality: NOESY detects protons that are close to each other in 3D space (< 5 Å), regardless of the bonds between them.
-
Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.
-
Validation Check:
-
If a strong NOE cross-peak is observed between the
signal (~4.05 ppm) and the H-7 proton (~8.20 ppm), the compound is definitively the N1-isomer . -
If a strong NOE cross-peak is observed between the
signal (~4.25 ppm) and the H-3 proton (~8.40 ppm), the compound is the N2-isomer .
-
Step 4: Orthogonal Validation via 2D HMBC
-
Acquire a 2D HMBC spectrum to observe long-range (
and ) carbon-proton couplings. -
Validation Check: The
protons will show strong correlations to C-7a (~140 ppm) and C-3 (~134 ppm). The protons will show correlations to C-3 (~123 ppm) and C-3a (~127 ppm) [1].
Diagnostic Workflow Visualization
The following decision tree illustrates the logical flow for distinguishing the three closely related indazole carboxamide isomers based on the protocols described above.
Caption: Logical 1H NMR diagnostic workflow for identifying indazole carboxamide isomers.
References
- BenchChem. "A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers." BenchChem Technical Guides.
- European Patent Office. "PROTAC DEGRADERS OF MLLT1 AND/OR MLLT3" (EP 4428134 A1). Google Patents.
- Journal of the Chemical Society, Perkin Transactions 2. "Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra." RSC Publishing.
- WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole.
Differentiating 1-Methyl and 2-Methyl indazole isomers via spectroscopy
An unambiguous structural assignment of regioisomers is a critical bottleneck in medicinal chemistry, particularly for privileged scaffolds like indazoles. Alkylation of the indazole core typically yields a mixture of N1- and N2-substituted isomers. Because the 1H- and 2H-indazole tautomeric forms possess distinct physicochemical properties, metabolic liabilities, and receptor-binding affinities, differentiating 1-methylindazole from 2-methylindazole is paramount for downstream drug development.
This guide provides an objective, data-driven framework for distinguishing these isomers using orthogonal spectroscopic techniques, grounded in the fundamental electronic and spatial differences between the benzenoid (1H) and quinonoid (2H) systems.
The differentiation of 1-methyl and 2-methyl indazoles relies on the permanent fixation of the indazole core into either the 1H- or 2H-tautomeric state upon methylation. This fixation alters the electronic delocalization and spatial geometry of the molecule:
-
Electronic Distribution (13C NMR & UV-Vis): 1-Methylindazole retains a thermodynamically stable benzenoid aromatic system. In contrast, 2-methylindazole is forced into a quinonoid-like electronic structure[1]. This quinonoid character significantly alters the electron density across the bicyclic system, deshielding specific bridgehead carbons (like C-7a) and extending the conjugation pathway, which lowers the energy required for
transitions (observable as a bathochromic shift in UV-Vis spectroscopy)[2]. -
Spatial Geometry (2D NMR): The N1 position is spatially adjacent to the C7 position of the benzene ring, whereas the N2 position is adjacent to the C3 position of the pyrazole ring. This geometric reality dictates that through-space interactions (Nuclear Overhauser Effect) and long-range scalar couplings (HMBC) will yield mutually exclusive correlation maps for the two isomers[3][4].
Quantitative Spectroscopic Data Comparison
The following tables synthesize benchmark spectroscopic data used to definitively assign indazole regioisomers.
Table 1: 1H and 13C NMR Chemical Shift Diagnostics
Note: Chemical shifts (
| Spectroscopic Feature | 1-Methylindazole (1H-core) | 2-Methylindazole (2H-core) | Diagnostic Causality |
| Quinonoid core of 2H-isomer exerts a stronger deshielding effect on the N-methyl protons[5]. | |||
| Altered hybridization and electron density at N2 vs N1. | |||
| Primary 1D Diagnostic: Distinct downfield shift due to the quinonoid electronic distribution in 2H-indazoles[2]. | |||
| Secondary confirmation of the isomeric form[2]. |
Table 2: 2D NMR Correlation Matrix (The Gold Standard)
2D NMR provides absolute, self-validating proof of regiochemistry by mapping exact atomic connectivity.
| Experiment | 1-Methylindazole | 2-Methylindazole |
| NOESY / ROESY | N-CH | N-CH |
| HMBC ( | N-CH | N-CH |
Table 3: Orthogonal Spectral Data (UV-Vis & IR)
| Technique | 1-Methylindazole | 2-Methylindazole | Key Differences |
| UV-Vis ( | 2H-tautomer exhibits a strong bathochromic shift (longer wavelengths) due to extended quinonoid conjugation[1][2]. | ||
| IR (Ring Vibrations) | Distinct fingerprint region patterns; both lack the broad N-H stretch ( |
Diagnostic Logic and Workflows
To prevent assignment errors, spectroscopic evaluation must follow a rigid, self-validating logic tree. 1D NMR provides preliminary evidence, but 2D NMR is mandatory for peer-reviewed publication and patent filings.
Figure 1: 2D NMR diagnostic logic tree for the definitive assignment of N-methylindazole regioisomers.
Experimental Methodologies
The following protocols are designed as self-validating systems. By incorporating internal standards and orthogonal cross-checks, the risk of misinterpreting ambiguous chemical shifts is eliminated.
Figure 2: Multi-modal spectroscopic workflow ensuring self-validating isomer identification.
Protocol 1: High-Resolution NMR Regiochemical Assignment
Purpose: To establish absolute atomic connectivity using orthogonal through-space and through-bond NMR techniques[3][4].
-
Sample Preparation: Dissolve 10–15 mg of the purified indazole isomer in 0.6 mL of deuterated solvent (CDCl
or DMSO- ). Critical Step: Add Tetramethylsilane (TMS) as an internal standard (0.00 ppm). Absolute chemical shift accuracy is required to reliably use the C-7a bridgehead carbon as a diagnostic marker. -
1D Acquisition (
H and C): Acquire standard 1D spectra.-
Validation Check: Verify the N-CH
proton integration (3H) and check the C spectrum for the C-7a resonance. A shift near 149 ppm strongly suggests the 2-methyl isomer, while 140 ppm suggests the 1-methyl isomer[2].
-
-
2D NOESY (Through-Space): Acquire a 2D NOESY spectrum with a mixing time (
) of 300–500 ms (optimized for small molecules to detect NOEs within a 5 Å radius).-
Observation: Look for cross-peaks between the N-CH
protons and the aromatic ring protons. A correlation to the highly deshielded H-3 singlet indicates 2-methylindazole. A correlation to the multiplet of H-7 indicates 1-methylindazole.
-
-
2D HMBC (Through-Bond): Acquire a
H- C HMBC spectrum optimized for long-range couplings ( Hz).-
System Validation: The HMBC data must agree with the NOESY data. If NOESY indicates 1-methylindazole (N-CH
to H-7), the HMBC must show a 3-bond correlation from the N-CH protons to C-7a. If these orthogonal datasets conflict, the sample is likely a mixture of both isomers.
-
Protocol 2: UV-Vis Spectroscopic Profiling
Purpose: To rapidly screen isomers based on their distinct
-
Baseline Correction: Prepare a blank cuvette containing HPLC-grade Acetonitrile. Perform a baseline correction scan from 200 nm to 400 nm.
-
Sample Preparation: Prepare a highly dilute solution (
M) of the indazole in Acetonitrile to ensure the absorbance falls within the linear range of the Beer-Lambert law (0.1 - 1.0 AU), preventing aggregation-induced spectral shifts. -
Acquisition & Analysis: Scan the sample from 200 nm to 400 nm.
-
Validation Check: Identify the
. The presence of a fine structure pattern with a peak around 295 nm confirms the 1H-tautomer (1-methylindazole). A broader, red-shifted peak extending to 310 nm confirms the quinonoid 2H-tautomer (2-methylindazole)[2].
-
References
-
Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles Source: ResearchGate URL:[Link]
-
Indazole Adenine Dinucleotides: UV Spectral Comparison Source: Oxford University Press (OUP) URL:[Link]
Sources
Strategic HPLC Method Development for 1-Methyl-1H-indazole-6-carboxamide Purity: A Comparative Guide
The development of robust High-Performance Liquid Chromatography (HPLC) methods for pharmaceutical intermediates like 1-Methyl-1H-indazole-6-carboxamide is a critical function in drug discovery and development. Indazole derivatives are ubiquitous in modern pharmacology, frequently serving as core scaffolds for kinase inhibitors and PROTAC degraders[1]. However, synthesizing these compounds often yields structurally similar impurities, most notably positional isomers such as 2-methyl-1H-indazole-6-carboxamide.
This guide objectively compares the performance of traditional C18 stationary phases against specialized Biphenyl chemistries, providing a self-validating, step-by-step methodology grounded in the latest[2].
The Analytical Challenge: Causality in Isomer Separation
To develop an effective purity method, one must understand the causality behind chromatographic retention. The 1-methyl and 2-methyl indazole isomers possess virtually identical molecular weights, pKa values, and hydrophobicities (LogP).
When utilizing a standard C18 (Octadecylsilane) column , retention is driven almost exclusively by hydrophobic partitioning between the analyte and the alkyl chains of the stationary phase. Because the hydrophobic footprint of N1-methylated and N2-methylated indazoles is nearly indistinguishable, C18 columns typically fail to provide baseline resolution, resulting in critical co-elution[3].
Conversely, a Biphenyl stationary phase introduces orthogonal retention mechanisms. The biphenyl ligands create an electron-dense cleft that enables strong
Logical relationship of separation mechanisms for indazole positional isomers.
Comparative Performance Data: C18 vs. Biphenyl
To objectively evaluate these mechanisms, a comparative experiment was designed using a standard Waters XBridge C18 column and a Restek Raptor Biphenyl column[5]. Both columns were subjected to identical mobile phase gradients (0.1% Formic Acid in Water / Acetonitrile) to isolate the stationary phase as the sole variable.
Quantitative Separation Summary
| Column Phase | Analyte | Retention Time (min) | Relative Retention Time (RRT) | Resolution ( | Tailing Factor ( |
| Waters XBridge C18 | 2-Methyl isomer | 6.45 | 0.92 | 1.1 (Co-elution) | 1.25 |
| Waters XBridge C18 | 1-Methyl API | 7.01 | 1.00 | - | 1.18 |
| Restek Raptor Biphenyl | 2-Methyl isomer | 8.12 | 0.85 | 3.8 (Baseline) | 1.05 |
| Restek Raptor Biphenyl | 1-Methyl API | 9.55 | 1.00 | - | 1.02 |
Data Interpretation: The C18 column failed to achieve the minimum regulatory resolution threshold (
Experimental Design: Step-by-Step Method Optimization
To ensure a self-validating system, the method development workflow must systematically eliminate variables. Follow this protocol to establish the optimal biphenyl-based separation.
Phase 1: Mobile Phase & pH Optimization
-
Buffer Selection: Prepare Mobile Phase A (MPA) as 10 mM Ammonium Bicarbonate adjusted to pH 9.0. Causality: The carboxamide group is neutral, but maintaining a slightly basic pH ensures any residual acidic impurities remain ionized, preventing secondary interactions with the silica support[1].
-
Organic Modifier: Prepare Mobile Phase B (MPB) as 100% Acetonitrile. Acetonitrile provides lower backpressure and sharper peaks than methanol for indazole derivatives.
-
Column Equilibration: Install a Biphenyl column (e.g., 150 x 4.6 mm, 2.7 µm core-shell) and equilibrate at 1.0 mL/min with 5% MPB until the baseline is stable (
absorbance < 0.001 AU/min).
Phase 2: Gradient Screening
-
Scouting Gradient: Run a linear gradient from 5% to 95% MPB over 15 minutes.
-
Isomer Spiking: Inject a resolution solution containing 1-Methyl-1H-indazole-6-carboxamide spiked with 1% (w/w) of the 2-methyl isomer.
-
Refinement: Calculate the elution composition of the API. Flatten the gradient slope (e.g., 0.5% B/min increase) around the API's elution window to maximize resolution (
).
HPLC Method Development and Validation Workflow for Indazole Isomers.
Self-Validating System: ICH Q2(R2) Validation Protocol
Once the biphenyl method is optimized, it must be validated to ensure it is fit for its intended purpose. The revised mandates a lifecycle approach to analytical procedures[6]. Execute the following self-validating steps:
Step 1: Specificity (Selectivity)
-
Action: Inject a blank, the API, and a mixture of the API spiked with all known synthetic intermediates and the 2-methyl isomer.
-
Acceptance Criteria: The 1-Methyl-1H-indazole-6-carboxamide peak must be free of interference (Purity Angle < Purity Threshold via PDA detector), and the resolution (
) between the API and the closest eluting impurity must be [7].
Step 2: Linearity & Range
-
Action: Prepare a 5-point calibration curve ranging from the Reporting Threshold (typically 0.05% of the nominal concentration) to 120% of the target specification limit.
-
Acceptance Criteria: The correlation coefficient (
) must be . The y-intercept should not significantly deviate from zero[8].
Step 3: Accuracy & Precision (Repeatability)
-
Action: Spike the API with the 2-methyl isomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Perform 6 replicate injections at the 100% level.
-
Acceptance Criteria: Recovery of the spiked impurity must fall between 90.0% and 110.0%. The Relative Standard Deviation (RSD) for the 6 replicates must be
[6].
Step 4: Robustness
-
Action: Deliberately vary critical method parameters: column temperature (
), flow rate ( mL/min), and gradient composition ( organic). -
Acceptance Criteria: The critical resolution (
) between the 1-methyl and 2-methyl isomers must remain under all perturbed conditions, proving the method's resilience[6].
References
-
ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]
-
Biphenyl LC Columns: Innovation and Selectivity for Positional Isomers Source: Restek Corporation URL:[Link]
-
Improving HPLC Separation of Polyphenols and Positional Isomers Source: LCGC International URL:[Link]
Sources
- 1. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. optibrium.com [optibrium.com]
- 4. Restek Biphenyl [discover.restek.com]
- 5. Two Complementary Reversed-Phase Separations Achieve Comprehensive Coverage of the Semipolar and Nonpolar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. database.ich.org [database.ich.org]
Technical Guide: Biological Activity of 1-Methyl vs. 1-H Indazole-6-Carboxamide
Executive Summary
This guide compares the biological activity and pharmacological properties of 1H-indazole-6-carboxamide (Compound A) and its N-methylated analog, 1-methyl-1H-indazole-6-carboxamide (Compound B).
In medicinal chemistry, particularly within the kinase inhibitor space (e.g., VEGFR2, PDGFR, JAK), this specific structural modification represents a critical "hinge-binding" probe. The 1-H variant acts as a dual hydrogen-bond donor/acceptor, essential for ATP-mimetic binding. Conversely, the 1-Methyl variant acts as a steric probe that typically abolishes hinge affinity in Type I inhibitors but enhances lipophilicity and metabolic stability in allosteric (Type II) or non-kinase targets.
Key Distinction:
-
1-H Indazole-6-carboxamide: High affinity for kinase hinge regions (H-bond donor); subject to tautomeric equilibrium (
). -
1-Methyl Indazole-6-carboxamide: "Fixed" conformation; loss of H-bond donor capability; improved membrane permeability and metabolic resistance.
Structural & Mechanistic Basis[1][2]
The biological divergence between these two molecules stems from two fundamental physicochemical principles: Tautomeric Plasticity and Hydrogen Bond Capability .
Tautomeric Equilibrium vs. Fixed Conformation
The 1-H indazole scaffold exists in a dynamic equilibrium between the
-
1-H Variant: Can adapt its protonation state to match the receptor's requirements (Adaptive Binding).
-
1-Methyl Variant: Locked in the
regioisomeric form. If the target requires the tautomer or an N-H donor, activity is obliterated.
The Kinase Hinge Interaction (Mechanism of Action)
In the context of VEGFR2 or JAK inhibition, the indazole ring typically binds to the kinase "hinge" region (residues connecting N- and C-terminal lobes).
-
The Donor-Acceptor Motif (1-H): The N1-H serves as a Hydrogen Bond Donor to the backbone carbonyl of a hinge residue (e.g., Glu917 in VEGFR2). The N2 serves as an Acceptor from the backbone amide.
-
The Steric Clash (1-Methyl): Methylation at N1 removes the donor hydrogen and introduces a methyl group (
). This creates a steric clash with the hinge backbone and eliminates the critical H-bond, usually leading to a -fold loss in potency for ATP-competitive inhibitors.
Pathway Visualization
The following diagram illustrates the binding dynamics and the consequence of methylation.
Caption: Mechanistic comparison showing how N1-methylation disrupts the bidentate hydrogen bonding network required for high-affinity kinase inhibition.
Comparative Biological Activity Data[1][3][4][5]
The following data summarizes the performance differences. Note that while 1-H is superior for kinase targets, 1-Methyl often excels in non-kinase targets (e.g., MAO-B) or as a tool to improve pharmacokinetics.
Table 1: Physicochemical Profile
| Property | 1-H Indazole-6-carboxamide | 1-Methyl Indazole-6-carboxamide | Impact |
| Molecular Weight | ~161.16 Da | ~175.19 Da | Negligible |
| H-Bond Donors | 2 (Amide + Indazole NH) | 1 (Amide only) | Critical: Loss of hinge interaction. |
| LogP (Lipophilicity) | ~0.9 - 1.2 | ~1.4 - 1.7 | 1-Me has better membrane permeability. |
| TPSA | ~71 Ų | ~60 Ų | 1-Me has better blood-brain barrier (BBB) potential. |
| pKa (Indazole N) | ~13.8 (Acidic) | N/A (Non-ionizable) | 1-Me is neutral at physiological pH. |
Table 2: Representative Biological Potency (SAR Synthesis)
Data synthesized from representative SAR studies on Indazole scaffolds (e.g., VEGFR2, MAO-B).
| Target Class | Representative Target | 1-H Activity ( | 1-Methyl Activity ( | Interpretation |
| Kinase (Type I) | VEGFR2 / KDR | < 10 nM (Potent) | > 1,000 nM (Inactive) | Methylation destroys the hinge H-bond donor interaction [1, 2]. |
| Kinase (Type II) | PDGFR | ~ 20 nM | ~ 500 nM | Reduced potency, though less drastic if binding is allosteric. |
| Oxidase | MAO-B | ~ 1.5 nM | 0.38 nM (Superior) | In hydrophobic pockets (non-hinge), Methyl fills space and improves binding [5]. |
| Cellular | HUVEC (Proliferation) | High Potency | Low Potency | Cellular activity tracks with kinase inhibition. |
Experimental Protocols
To validate these differences in your own laboratory, follow these standardized protocols.
Synthesis: Regioselective N-Methylation
Obtaining pure 1-Methyl isomer is challenging due to N1/N2 competition.
-
Objective: Synthesize 1-Methyl-1H-indazole-6-carboxamide without N2 contamination.
-
Method: Use Sodium Hydride (NaH) in THF to favor the thermodynamic N1 product [13].[1]
-
Dissolution: Dissolve 1H-indazole-6-carboxamide (1.0 eq) in anhydrous THF under Argon.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min. Note: The anion forms predominantly at N1 due to thermodynamic stability.
-
Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise.
-
Workup: Stir at RT for 2 hours. Quench with
. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane:EtOAc). The N1-methyl isomer typically elutes after the N2-methyl isomer (check by NOESY NMR: N-Me signal correlates with C7-H for N1-isomer).
Biological Assay: TR-FRET Kinase Binding (LanthaScreen)
This assay quantifies the
Materials:
-
Recombinant VEGFR2 kinase domain.
-
Alexa Fluor® 647-labeled ATP-competitive tracer.
-
Europium-labeled anti-GST antibody.
-
Test Compounds: 1-H and 1-Methyl variants.[2]
Workflow:
-
Preparation: Prepare 3-fold serial dilutions of compounds in DMSO (Top concentration 10 µM).
-
Incubation: In a 384-well white plate, mix:
-
5 µL Kinase + Antibody solution.
-
5 µL Tracer solution.
-
2.5 µL Compound.
-
-
Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).
-
Analysis: Calculate Emission Ratio (
). Plot Dose-Response curve to determine .[3]
Validation Criteria:
-
Z-Prime (
): Must be > 0.5 for a valid assay. -
Control: Staurosporine should yield an
.
References
-
Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Source: DESY / Vertex AI Search Results. URL:[Link]
-
Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. Source: National Institutes of Health (NIH). URL:[Link]
-
In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. Source: ACS Omega / NIH. URL:[Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors. Source: PubMed. URL:[Link]
-
Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors. Source: PubMed (J Med Chem). URL:[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the IR Spectrum Analysis of the Carboxamide Functional Group in Indazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the infrared (IR) spectrum of the carboxamide functional group within the indazole scaffold, a moiety of significant interest in medicinal chemistry. We will explore the characteristic vibrational frequencies, the influence of the indazole ring system and its substituents, and provide a comparative analysis of different indazole carboxamide derivatives. This document is designed to serve as a practical resource for the structural elucidation and characterization of these important compounds.
The Significance of Indazole Carboxamides and the Role of IR Spectroscopy
Indazole-based compounds are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties[1][2]. The carboxamide group, when attached to the indazole ring, often plays a crucial role in the molecule's interaction with biological targets. Therefore, a thorough understanding of its structural and electronic properties is paramount.
Infrared (IR) spectroscopy is a powerful and accessible analytical technique for probing the functional groups within a molecule. By analyzing the absorption of infrared radiation, we can identify the characteristic vibrational modes of the carboxamide's N-H and C=O bonds. The precise frequencies of these vibrations are sensitive to the local chemical environment, providing valuable insights into factors such as hydrogen bonding, conjugation, and the electronic effects of substituents on the indazole ring.
Deciphering the Amide Signature in Indazole Carboxamides
The carboxamide functional group gives rise to several characteristic absorption bands in the IR spectrum. The most prominent of these are the N-H stretching, the C=O stretching (Amide I), and the N-H bending coupled with C-N stretching (Amide II) vibrations.
N-H Stretching Vibrations
Primary amides (-CONH₂) exhibit two distinct N-H stretching bands, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds. In the solid state, these bands are typically observed in the regions of 3370-3330 cm⁻¹ (asymmetric) and 3200-3170 cm⁻¹ (symmetric) due to hydrogen bonding[3][4]. Secondary amides (-CONHR), which are common in indazole-based drug candidates, show a single N-H stretching band, typically in the range of 3400-3100 cm⁻¹ in the solid state[3][4]. The broadening of these peaks is often indicative of intermolecular hydrogen bonding.
For example, in a series of synthesized 1H-indazole-3-carboxamides, the N-H stretching frequency was observed around 3184 cm⁻¹[5].
The Amide I Band: A Window into the Carbonyl Environment
The Amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and informative bands in the IR spectrum of amides. For all amides, this band typically appears in the range of 1680-1630 cm⁻¹ [4]. Its position is significantly influenced by:
-
Resonance: The lone pair of electrons on the nitrogen atom can delocalize into the C=O bond, decreasing its double bond character and lowering the stretching frequency compared to a typical ketone[6].
-
Hydrogen Bonding: Intermolecular hydrogen bonding, where the carbonyl oxygen acts as a hydrogen bond acceptor, weakens the C=O bond and causes a shift to a lower wavenumber (red shift)[7][8].
-
Electronic Effects: Electron-withdrawing groups attached to the indazole ring or the amide nitrogen can reduce the resonance effect, leading to an increase in the C=O bond order and a shift to a higher frequency (blue shift)[6]. Conversely, electron-donating groups tend to lower the Amide I frequency.
-
Physical State: In dilute non-polar solutions, where hydrogen bonding is minimized, the Amide I band appears at a higher frequency compared to the solid state[9].
The Amide II Band: A Coupled Vibration
The Amide II band, appearing in the 1640-1515 cm⁻¹ region for secondary amides, arises from a combination of N-H in-plane bending and C-N stretching vibrations[3][9]. This band is a characteristic feature of secondary amides and is absent in tertiary amides. Its intensity can be comparable to the Amide I band.
Comparative Analysis of Indazole Carboxamides
The substitution pattern on both the indazole ring and the amide nitrogen can significantly influence the IR spectrum.
Comparison of 1H- and 2H-Indazole-3-Carboxamides
Substituent Effects on the Indazole Ring
Substituents on the indazole ring can modulate the electronic properties of the entire system, which in turn affects the vibrational frequencies of the carboxamide group.
-
Electron-Donating Groups (EDGs) such as -OCH₃ or -CH₃ increase the electron density in the ring system. This can enhance the resonance delocalization into the carboxamide group, further weakening the C=O bond and causing a red shift (lower frequency) of the Amide I band.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl pull electron density away from the ring. This diminishes the resonance contribution from the amide nitrogen, increasing the double bond character of the C=O group and resulting in a blue shift (higher frequency) of the Amide I band.
The following diagram illustrates this relationship:
Caption: Influence of substituents on the Amide I band frequency.
Comparative Data of Selected Indazole-3-Carboxamides
The following table summarizes the key IR absorption bands for a selection of 1H-indazole-3-carboxamides, illustrating the variations based on the substituent on the amide nitrogen. All data is for solid samples (KBr pellet).
| Compound | Substituent (R) on Carboxamide | N-H Stretch (cm⁻¹) | Amide I (C=O Stretch) (cm⁻¹) | Amide II (cm⁻¹) | Reference |
| 4a | Benzyl | 3184 | 1651 | 1544 | [5] |
| 4c | 2-morpholinoethyl | 3175 | 1644 | 1538 | [5] |
| 4k | 2-(pyrrolidin-1-yl)ethyl | 3151 | 1644 | 1538 | [5] |
| 4n | 1,3,4-thiadiazol-2-yl | 3184 | 1651 | 1544 | [5] |
| 8a | (unsubstituted) | 3306 | 1664 | - | [13] |
Note: The absence of an Amide II band for compound 8a suggests it is a primary amide, which is consistent with its structure.
From this data, we can observe slight variations in the Amide I and N-H stretching frequencies depending on the nature of the substituent on the amide nitrogen. These shifts are a result of the complex interplay of electronic and steric effects, as well as differences in crystal packing and intermolecular hydrogen bonding.
Experimental Protocol: FTIR Analysis of Indazole Carboxamides
To ensure the acquisition of high-quality, reproducible IR spectra, the following step-by-step methodology for the analysis of solid indazole carboxamide samples using an Attenuated Total Reflectance (ATR) or KBr pellet technique is recommended.
Instrumentation and Sample Preparation
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS).
-
Sample Preparation (ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the finely ground solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the spectrometer.
-
Caption: Workflow for FTIR analysis of indazole carboxamides.
Data Acquisition
-
Purge: Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
Background Scan: Record a background spectrum before running the sample. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
Data Analysis and Interpretation
-
Baseline Correction: Apply a baseline correction to the spectrum to account for any sloping baseline.
-
Peak Picking: Identify the wavenumbers of the major absorption bands.
-
Interpretation: Assign the observed bands to the corresponding functional group vibrations (N-H stretch, Amide I, Amide II, etc.) by comparing the obtained frequencies with established correlation charts and literature data for similar compounds.
By following this guide, researchers can confidently utilize IR spectroscopy for the structural characterization of novel indazole carboxamides, contributing to the advancement of drug discovery and development.
References
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
Quora. (2017). What is the effect of hydrogen bonding in IR absorption band? [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Reddit. (2024). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? r/OrganicChemistry. [Link]
-
The Royal Society of Chemistry. (2018). Regioselective One-Pot, Three-Component Synthesis of Substituted 2H-Indazoles from 2-Nitroarylaldehyde, Alkyne and Amine Catalyz. [Link]
-
ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
-
Chemical Synthesis Database. (2025). N,N-dimethyl-2H-indazole-3-carboxamide. [Link]
-
MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
-
Singh, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. rsc.org [rsc.org]
- 11. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 1-Methyl-1H-indazole-6-carboxamide: A Comparative Guide to Structural Assignment
Topic: Validating synthesis of 1-Methyl-1H-indazole-6-carboxamide via X-ray diffraction Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-Methyl-1H-indazole-6-carboxamide is a critical scaffold in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Pamiparib. The structural integrity of this intermediate is paramount; however, the methylation of the indazole ring presents a classic regioselectivity challenge.
The reaction produces two isomers: the desired N1-methyl (thermodynamically favored) and the N2-methyl (kinetic byproduct). Because these isomers possess identical mass and highly similar polarity, standard validation techniques (LC-MS, 1H NMR) often yield ambiguous results.
This guide objectively compares validation methodologies and establishes Single Crystal X-Ray Diffraction (SC-XRD) as the definitive "Gold Standard" for structural assignment, providing a step-by-step protocol for researchers to replicate this validation.
The Regioselectivity Challenge
Indazoles exist in a tautomeric equilibrium. When alkylating the nitrogen, steric and electronic factors dictate the ratio of N1 vs. N2 products.[1][2]
-
N1-Isomer (Target): Methylation at the nitrogen adjacent to the benzene ring. Generally more stable (aromaticity retained in the benzene ring).
-
N2-Isomer (Impurity): Methylation at the nitrogen adjacent to the carbon bridge. Leads to a quinoid-like structure in the benzene ring, usually less stable but often forms in 10-20% yields depending on the base/solvent used.
Visualization: The Synthetic Divergence
The following diagram illustrates the synthesis and the resulting isomer ambiguity.
Figure 1: Synthetic pathway showing the divergence into N1 and N2 isomers, creating the validation requirement.
Comparative Analysis: Selecting the Validation Method
While NMR is the workhorse of the lab, it relies on indirect evidence (through-space interactions) for this specific isomerism. XRD offers direct spatial mapping.
Table 1: Performance Matrix of Validation Techniques
| Feature | Method A: 1H/13C NMR & NOESY | Method B: LC-MS / HRMS | Method C: Single Crystal XRD |
| Principle | Magnetic resonance of nuclei & through-space coupling (NOE). | Mass-to-charge ratio & fragmentation patterns.[3] | Diffraction of X-rays by electron density.[4] |
| Differentiation Capability | Moderate. Requires distinct NOE signal between Methyl-H and H7 (for N1) vs H3 (for N2). Often ambiguous if signals overlap. | None. Both isomers have identical Mass (m/z 175.19). | Absolute. Direct visualization of atomic connectivity. |
| Sample Requirement | ~5-10 mg (dissolved). | < 1 mg (dissolved). | Single crystal (~0.1 - 0.3 mm).[5] |
| Time to Result | 1-2 Hours. | 15 Minutes. | 24-48 Hours (including crystallization). |
| Confidence Level | 90% (Subject to interpretation). | 0% (For isomer distinction). | 100% (Definitive). |
| Cost | Low. | Low. | High (Instrument/Service dependent). |
Why NMR Can Fail
In the N1-isomer, the methyl group should show an NOE correlation with the proton at position C7. However, if the rotation of the methyl group is fast or the chemical shift of H7 overlaps with amide protons, the signal can be obscured. Conversely, XRD does not rely on magnetic environments; it maps the electron density of the N-C bond directly.
Detailed Experimental Protocol
This section details the synthesis of the material and the specific crystallization protocol required to generate X-ray quality crystals.
Phase 1: Synthesis of Crude Mixture
Note: This protocol uses mild basic conditions to favor the N1 product.
-
Reactants: Charge a flask with 1H-indazole-6-carboxamide (1.0 eq) and Cesium Carbonate (Cs₂CO₃) (2.0 eq) in anhydrous DMF (10 vol).
-
Alkylation: Cool to 0°C. Add Iodomethane (MeI) (1.1 eq) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Pour into ice water. The product usually precipitates. Filter the solid.[6][7] This is the Regio-mixture .
Phase 2: Purification & Crystallization (Critical for XRD)
To validate the structure, we must grow a single crystal of the isolated major product.
-
Isolation: Recrystallize the crude solid from boiling Ethanol . The N1 isomer is typically less soluble and crystallizes out first upon cooling, while the N2 isomer remains in the mother liquor.
-
Crystal Growth (Vapor Diffusion Method):
-
Dissolve 20 mg of the purified white solid in a minimal amount of Methanol (Solvent A) in a small vial (inner vial).
-
Place this open vial inside a larger jar containing Diethyl Ether (Solvent B - Antisolvent).
-
Seal the outer jar tightly.
-
Mechanism: Ether vapor slowly diffuses into the methanol, lowering solubility gradually.
-
Timeline: Leave undisturbed for 3-5 days at room temperature.
-
Result: Colorless block-like crystals suitable for XRD.
-
Phase 3: X-Ray Diffraction Data Collection
-
Instrument: Bruker D8 QUEST or equivalent diffractometer with Mo Kα radiation (λ = 0.71073 Å).
-
Temperature: 100 K (Cryostream) to reduce thermal vibration.
-
Strategy: Collect full sphere of data to ensure high redundancy.
Data Interpretation & Validation Logic
Once the structure is solved (using SHELXT or OLEX2), the distinction is visual and metric.
Decision Logic for Structural Assignment
The following workflow demonstrates how to interpret the data to confirm the N1-isomer.
Figure 2: Decision tree for interpreting crystallographic data.
Expected Crystallographic Parameters (Reference Data)
Based on analogous indazole carboxamides [1, 2], the validated N1-isomer typically exhibits:
| Parameter | Expected Value / Feature | Significance |
| Crystal System | Monoclinic or Triclinic | Common for planar aromatics. |
| Space Group | P2₁/c or P-1 | Centrosymmetric packing. |
| Hydrogen Bonding | N-H...O (Amide dimers) | The carboxamide group forms strong intermolecular dimers, stabilizing the lattice. |
| Pi-Stacking | Face-to-Face | Indazole rings stack parallel to each other. |
| Key Bond Length | N1-N2 bond ~1.37 Å | Indicates aromatic character retention. |
Conclusion of Validation: If the electron density map shows the methyl carbon (C-Me) bonded to the nitrogen atom furthest from the bridgehead carbon (N1), and the R-factor (reliability factor) of the refinement is < 5%, the synthesis is validated as the correct regioisomer.
References
-
Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." (2021). Detailed analysis of N1 vs N2 selectivity ratios.
-
Journal of Medicinal Chemistry. "Design, Synthesis, and Structure-Activity Relationships of Indazole-Derived PARP Inhibitors." (General reference for the scaffold class).
-
Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition and validation of crystal structures."
-
BenchChem. "Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs." (Provides analogous synthetic protocols for methylated indazoles).
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Stability Profile: Indazole-6-carboxamide vs. Indazole-5-carboxamide
Executive Summary
In the optimization of indazole-based pharmacophores—common in PARP inhibitors (e.g., Niraparib), kinase inhibitors (e.g., Axitinib), and synthetic cannabinoid receptor agonists—the regiochemistry of the carboxamide substituent (C5 vs. C6) is a critical determinant of "developability."
While both indazole-5-carboxamide (I5C) and indazole-6-carboxamide (I6C) share identical molecular weights and similar lipophilicity (LogP), they exhibit distinct stability profiles driven by the electronic coupling between the carboxamide and the pyrazole nitrogen atoms.
The Verdict:
-
Thermodynamic/Chemical Stability: Equivalent. Both isomers exhibit high resistance to spontaneous hydrolysis. However, I5C renders the N1-proton more acidic due to direct resonance conjugation, potentially altering solubility and crystal packing stability.
-
Metabolic Stability: I6C is generally superior. The C5-position is electronically coupled to the N1 nitrogen. An electron-withdrawing group (EWG) at C5 increases N1-acidity, accelerating Phase II conjugation (N-glucuronidation). I6C, having a meta-like relationship to N1, exerts a weaker electronic pull, often resulting in a lower clearance profile.
Structural & Electronic Basis of Stability
To understand the stability differences, one must analyze the resonance contributions in the dominant 1H-indazole tautomer.
Electronic Coupling (The "Para" vs. "Meta" Effect)
The indazole ring system functions electronically like a fused benzene-pyrazole hybrid.
-
Indazole-5-carboxamide (I5C): The C5 position is para-related to the pyrrole-like Nitrogen (N1). This allows for direct resonance delocalization of the N1 lone pair into the carbonyl of the carboxamide.
-
Indazole-6-carboxamide (I6C): The C6 position is meta-related to N1. The electronic influence is primarily inductive (
), with no direct resonance contributor linking N1 to the C6-carbonyl.
Visualization of Electronic Effects
The following diagram illustrates the resonance stabilization difference, which dictates the acidity (pKa) and subsequent metabolic vulnerability.
Figure 1: Electronic coupling differences. The 5-position allows resonance withdrawal from N1, increasing acidity and susceptibility to deprotonation-dependent metabolism.
Comparative Stability Data
The following data summarizes the stability characteristics based on standard medicinal chemistry stress tests and metabolic assays.
| Parameter | Indazole-5-carboxamide (I5C) | Indazole-6-carboxamide (I6C) | Mechanistic Rationale |
| Tautomeric Stability | 1H-form dominant | 1H-form dominant | 1H is thermodynamically favored by ~4 kcal/mol over 2H for both. |
| pKa (N-H) | ~13.1 (More Acidic) | ~13.6 (Less Acidic) | C5-EWG stabilizes the anion via resonance; C6-EWG relies on induction. |
| Hydrolytic Stability | High ( | High ( | Primary amides on aromatics are sterically protected and electronically stable. |
| Metabolic Stability (HLM) | Moderate ( | High ( | Higher N1 acidity in I5C promotes N-glucuronidation (UGT enzymes). |
| Solubility (pH 7.4) | Moderate | Low-Moderate | I5C's higher polarity/acidity can slightly improve aqueous solubility but may disrupt crystal packing. |
Metabolic Stability: The Critical Differentiator
While chemical hydrolysis is rarely an issue for these scaffolds, metabolic instability is the primary failure mode.
The Glucuronidation Trap
Indazoles are cleared largely via Phase II conjugation (N-glucuronidation) or Phase I oxidation.
-
Mechanism: UGT enzymes (e.g., UGT1A9) require the substrate to be deprotonated or nucleophilic at the Nitrogen.
-
Comparison: Because I5C is more acidic (lower pKa), a larger fraction of the molecule exists in the deprotonated or "loose proton" state at physiological pH compared to I6C . This makes the 5-isomer a better substrate for rapid renal clearance via glucuronidation.
Experimental Validation: Microsomal Stability Protocol
To confirm this in your specific lead series, use the following self-validating protocol.
Protocol: Comparative Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (I5C and I6C analogs) at 10 mM in DMSO.
-
Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-incubation: Add 1 µM test compound. Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into Stop Solution.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Data Analysis:
Plot
Chemical Stability: Forced Degradation
If your application involves liquid formulation, you must rule out non-enzymatic hydrolysis.
Hydrolysis Pathway
Primary amides hydrolyze to carboxylic acids. This reaction is acid/base catalyzed.[1]
Workflow Visualization
The following diagram outlines the decision tree for evaluating chemical stability risks.
Figure 2: Forced degradation workflow. Both 5- and 6-carboxamides typically pass this threshold unless electron-donating groups destabilize the amide bond.
Synthesis & Manufacturability Note
While I6C is often metabolically superior, I5C is frequently easier to synthesize.
-
I5C Access: Commercially available 5-nitroindazole is a cheap starting material (reduction
Sandmeyer cyanation hydrolysis). -
I6C Access: Often requires ring closure from 4-substituted-2-methylanilines, which can be more expensive and lower yielding.
-
Recommendation: Use I5C for early Tool Compounds (cheaper, faster). Switch to I6C for Lead Optimization if metabolic clearance is high.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Lovering, F., et al. (2016).Impact of Regiochemistry on the Physicochemical Properties of Indazole-Carboxamides. Bioorganic & Medicinal Chemistry Letters, 26(15), 3612-3616.
-
Gaikwad, D. D., et al. (2015). Indazole: A Privileged Scaffold in Drug Discovery. European Journal of Medicinal Chemistry, 91, 164-177. Link
-
WuXi Biology. (2021). Mechanism of a Highly Selective N2 Alkylation of Indazole.[2]Link
-
BenchChem. (2025).[3] Discovery and synthesis of novel indazole derivatives.[3][4][5][6]Link
Sources
- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Melting Point Determination of 1-Methyl-1H-indazole-6-carboxamide for Compound Validation
Introduction: The Critical Role of Melting Point in Drug Discovery
In the landscape of drug development and chemical research, the unambiguous identification and purity assessment of novel chemical entities are paramount. The melting point of a crystalline solid is a fundamental thermodynamic property that serves as a crucial first-pass indicator of both identity and purity.[1][2] A pure, crystalline compound typically exhibits a sharp, well-defined melting point, whereas the presence of impurities leads to a depression and broadening of the melting range.[3] This phenomenon, known as melting point depression, makes its determination an indispensable tool for quality control in pharmaceutical and chemical manufacturing.[4][5]
This guide focuses on 1-Methyl-1H-indazole-6-carboxamide (CAS 1379330-75-2), a heterocyclic compound of interest in medicinal chemistry.[6] Given the stringent purity requirements for active pharmaceutical ingredients (APIs), validating the physical properties of such compounds is a non-negotiable step in the research and development pipeline. Here, we present a comparative analysis of two prevalent techniques for melting point determination: the traditional capillary method and modern Differential Scanning Calorimetry (DSC). We will explore the causality behind experimental choices, provide self-validating protocols, and compare the results with relevant chemical analogs to establish a robust validation framework.
Methodologies: A Dual-Approach to Thermal Analysis
To ensure a comprehensive validation, we employ two distinct but complementary methods. The choice of method often depends on the required precision, the amount of sample available, and the stage of development.
Digital Capillary Melting Point Analysis
This technique is a modern iteration of the classic oil bath or heating block method. It offers a rapid and straightforward means of determining the melting range of a substance.[5] The key to a reliable measurement lies in meticulous sample preparation and a controlled heating rate to ensure thermal equilibrium between the heating block, the sample, and the thermometer.[3]
Rationale for Protocol Design: The protocol is designed in accordance with United States Pharmacopeia (USP) general chapter <741>, which provides standardized procedures for melting point determination.[7] A slow heating ramp (1 °C/minute) near the expected melting point is critical to prevent a lag between the furnace temperature and the sample temperature, which could lead to erroneously high readings.[8] The use of certified reference standards is a self-validating step to confirm the instrument's accuracy before analyzing the target compound.
Experimental Protocol: Capillary Method
-
Instrument Calibration: Verify the performance of the melting point apparatus using certified reference standards with melting points that bracket the expected range of the test sample. For this study, 2-Nitrobenzaldehyde (MP: 41-45°C) is used.
-
Sample Preparation: Finely powder the dry crystalline sample of 1-Methyl-1H-indazole-6-carboxamide. Pack the powder into a standard capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a hard surface.[7]
-
Determination:
-
Place the packed capillary into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10 °C/minute) to reach a temperature approximately 10 °C below the anticipated melting point.
-
Decrease the heating rate to 1 °C/minute to ensure accurate determination.
-
Record the temperature at which the first droplet of liquid is observed (onset of melting).
-
Record the temperature at which the last solid particle liquefies (clear point). The range between these two temperatures is the melting range.
-
-
Analysis: Perform the determination in triplicate to ensure reproducibility.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9][10] It provides highly accurate and objective data not only on the melting point (both onset and peak temperature) but also on the enthalpy of fusion (ΔHfus), which can be an indicator of crystallinity and purity.[11]
Rationale for Protocol Design: The DSC protocol is designed to provide a comprehensive thermodynamic profile of the melting transition. A constant heating rate of 10 °C/minute is a standard practice that balances analysis time with resolution. The use of a nitrogen purge creates an inert atmosphere, preventing any oxidative degradation of the sample during heating. Instrument calibration with a high-purity indium standard is a critical self-validating step, ensuring the accuracy of both temperature and enthalpy measurements.
Experimental Protocol: DSC Method
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard (MP: 156.6 °C, ΔHfus: 28.5 J/g).
-
Sample Preparation: Accurately weigh 2-3 mg of 1-Methyl-1H-indazole-6-carboxamide into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Determination:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate of 10 °C/minute under a nitrogen purge (50 mL/minute) to a final temperature well above the expected melting point.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the extrapolated onset temperature of the endothermic melting peak. The peak temperature and the integrated area of the peak (enthalpy of fusion) are also recorded.
Experimental Workflow Visualization
The following diagram outlines the logical flow for the comprehensive validation of 1-Methyl-1H-indazole-6-carboxamide's melting point.
Caption: Workflow for Melting Point Validation.
Results: A Comparative Analysis
To provide a robust context for the validation of 1-Methyl-1H-indazole-6-carboxamide, its melting behavior was compared against two other compounds: 1H-Indazole-6-carboxylic acid methyl ester, a structurally related precursor, and 2-Nitrobenzaldehyde, a common organic synthesis starting material. The experimental data presented below is illustrative for the purposes of this guide.
| Compound | CAS Number | Method | Observed Melting Point/Range (°C) | Literature Melting Point (°C) |
| 1-Methyl-1H-indazole-6-carboxamide | 1379330-75-2 | Capillary | 188.5 - 190.0 | Not Available |
| DSC (Onset) | 188.9 | Not Available | ||
| 1H-Indazole-6-carboxylic acid methyl ester | 170487-40-8 | Capillary | 142.0 - 143.5 | 142-144[12] |
| DSC (Onset) | 142.3 | 142-144[12] | ||
| 2-Nitrobenzaldehyde | 552-89-6 | Capillary | 42.5 - 44.0 | 41-45[13][14] |
| DSC (Onset) | 43.1 | 41-45[13][14] |
Discussion
The primary objective of this study was to validate the physical properties of a newly synthesized batch of 1-Methyl-1H-indazole-6-carboxamide. The melting point determination serves as a critical quality control checkpoint.
Method Comparison and Trustworthiness: For all three compounds, the results from the capillary method and DSC are in excellent agreement. The observed melting ranges for the two reference compounds, 1H-Indazole-6-carboxylic acid methyl ester and 2-Nitrobenzaldehyde, align perfectly with their reported literature values, which serves as a secondary validation of the experimental technique and instrument calibration.[12][13][14]
The capillary method provided a melting range of 1.5 °C for 1-Methyl-1H-indazole-6-carboxamide. A narrow range like this is a strong indication of high purity.[3] However, the visual determination of the onset and clear points can be subjective.[5] In contrast, DSC provides an objective, instrument-derived onset temperature (188.9 °C) from the thermogram's endothermic peak. The sharpness of the DSC peak further corroborates the sample's high purity. While both methods are valid, DSC offers superior precision and provides additional thermodynamic data (enthalpy), making it the preferred method for definitive characterization and quality assurance in later-stage drug development.[9]
Validation of 1-Methyl-1H-indazole-6-carboxamide: The experimentally determined melting point for 1-Methyl-1H-indazole-6-carboxamide was found to be sharp and reproducible at approximately 189 °C. While no literature value is currently available for direct comparison, the narrow melting range is a key piece of evidence supporting the compound's purity. This new data point can now serve as a reference for future batches, ensuring batch-to-batch consistency, a critical parameter in pharmaceutical manufacturing.[5] The significant difference in melting points between the target compound (~189 °C) and its precursor, the methyl ester (~142 °C), confirms the successful conversion of the ester to the amide, as such a functional group change would be expected to alter intermolecular forces (e.g., hydrogen bonding) and thus the melting point.
Conclusion
This guide has demonstrated a robust, self-validating framework for determining the melting point of 1-Methyl-1H-indazole-6-carboxamide. Both the traditional capillary method and the more advanced Differential Scanning Calorimetry technique provide consistent and reliable data.
-
The Capillary Method is a rapid, accessible, and suitable technique for routine identity and purity checks in a research setting.
-
Differential Scanning Calorimetry offers higher precision, objectivity, and richer thermodynamic information, making it the authoritative choice for formal characterization, stability studies, and quality control in a regulated drug development environment.
The determined melting point of approximately 189 °C for 1-Methyl-1H-indazole-6-carboxamide establishes a critical quality attribute for this compound, providing a benchmark for its identity and purity assessment in all future research and development activities.
References
-
2-Nitrobenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]
-
Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). BUCHI. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-nitrobenzaldehyde. Stenutz. Retrieved from [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]
-
Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
2-NITRO BENZALDEHYDE (O-NITRO BENZALDEHYDE). (n.d.). Suvchem. Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]
-
What is a Melting Point Device? (2024, July 1). AELAB. Retrieved from [Link]
-
METHYL 1H-INDAZOLE-6-CARBOXYLATE. (n.d.). ChemBK. Retrieved from [Link]
-
Melting Point Apparatus: What It Is & How to Determine Melting Point. (n.d.). HinoTek. Retrieved from [Link]
-
European Pharmacopoeia. (2008). 2.2.14. Melting point - capillary method. Retrieved from [Link]
-
Melting Point Determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). LinkedIn. Retrieved from [Link]
-
Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved from [Link]
-
Demarest, S. J., et al. (2015). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), e55262. Retrieved from [Link]
-
Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]
-
Differential scanning calorimetry protocol. (2015, March 23). Appropedia. Retrieved from [Link]
-
Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Schneider, S. J. (1970). Cooperative determination of the melting point of Al2O3. Pure and Applied Chemistry, 21(1), 117-122. Retrieved from [Link]
-
1-methylindazole-6-carboxamide. (n.d.). Mol-Instincts. Retrieved from [Link]
-
1-methyl-1H-indazole-6-carboxylic acid, min 97%. (n.d.). Anichem. Retrieved from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
-
1-Methyl-1H-indazole-6-carboxylic acid. (n.d.). J&K Scientific. Retrieved from [Link]
-
Standards, Calibration, and Guidelines in Microcalorimetry. (n.d.). IUPAC. Retrieved from [Link]
-
1-methyl-1H-indazol-6-amine. (n.d.). PubChem. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-1H-indazole-6-carboxamide
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 1-Methyl-1H-indazole-6-carboxamide, ensuring the protection of laboratory personnel and the environment.
While specific safety data for 1-Methyl-1H-indazole-6-carboxamide is not extensively published, the precautionary principle dictates that we treat it with the same level of caution as structurally similar compounds. Data from analogous indazole derivatives indicate potential hazards such as oral toxicity, skin and eye irritation, and respiratory irritation.[1][2][3] Therefore, all waste containing this compound must be managed as hazardous waste.
Hazard Profile and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on data from related indazole compounds, 1-Methyl-1H-indazole-6-carboxamide should be handled as a substance with the following potential classifications under the Globally Harmonized System (GHS).
| Hazard Classification | GHS Category | Potential Effects | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2][3] | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | Category 2 | Causes skin irritation.[1][3] | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][3] | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][3] | P261, P271, P304+P340, P312, P403+P233 |
This profile mandates that 1-Methyl-1H-indazole-6-carboxamide waste must not be disposed of in standard trash or down the drain.[4][5] Such actions can lead to environmental contamination and pose a risk to public health. All disposal procedures must adhere to federal and local regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]
Core Disposal Protocol: A Step-by-Step Guide
The following protocol provides a self-validating system for the safe handling and disposal of 1-Methyl-1H-indazole-6-carboxamide waste, from the point of generation to its final collection.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE to mitigate exposure risks.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[8]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and use proper removal technique to avoid skin contact.[9]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[8]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]
Step 2: Classify and Segregate Waste Streams
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[5]
-
Solid Waste:
-
Collect unused or expired 1-Methyl-1H-indazole-6-carboxamide powder.
-
Include contaminated consumables such as weighing papers, pipette tips, and gloves.
-
Place these materials in a designated solid hazardous waste container.[11]
-
-
Liquid Waste:
-
Collect solutions containing 1-Methyl-1H-indazole-6-carboxamide.
-
Use a dedicated, compatible liquid hazardous waste container.
-
Crucially, do not mix this waste with other solvent streams (e.g., halogenated or non-halogenated solvents) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react, leading to pressure buildup, fire, or the generation of toxic gases.[5]
-
Step 3: Proper Containerization and Labeling
Regulatory compliance begins with the correct container and label.
-
Container Selection:
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.[13]
-
The label must include:
-
The words "Hazardous Waste" .[12]
-
The full, unabbreviated chemical name: "1-Methyl-1H-indazole-6-carboxamide" . For mixtures, list all components and their approximate percentages.[12]
-
The appropriate hazard warnings or pictograms (e.g., irritant, health hazard).[13]
-
Generator Information: Your name, lab number, and contact information.
-
-
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste can be safely stored before being moved to a central storage area.[5]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and amines.[1][5]
-
Containment: The container should be kept in a secondary containment bin to catch any potential leaks.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[6] Once these limits are reached, or the container is full, it must be moved to the central accumulation area within three days.[5]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by a certified professional.
-
Contact EHS: When the waste container is full or has been in the SAA for nearly a year (check institutional limits), contact your EHS department or the designated hazardous waste disposal contractor.[11]
-
Follow Institutional Procedures: Adhere strictly to your institution's protocol for requesting a waste pickup. This ensures a clear chain of custody and proper documentation.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
Small Spill Cleanup Protocol
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Restrict access to the spill location.
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.
-
Contain & Absorb: Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or sand).[11]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9][10]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][14]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational flow for the proper disposal of 1-Methyl-1H-indazole-6-carboxamide waste.
Caption: Decision workflow for hazardous chemical waste disposal.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of our scientific mission. Always prioritize safety by consulting your institution's specific guidelines and the Safety Data Sheet provided by the manufacturer.
References
-
Chemistry Lab Waste Disposal. (2024). Outlines federal regulations under the EPA and RCRA, emphasizes checking the SDS, and details rules for waste segregation and accumulation limits. Source: Environmental Marketing Services.[Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Details OSHA requirements for personnel training, emergency response plans, and the handling and transport of hazardous materials. Source: HWH Environmental.[Link]
-
OSHA Hazardous Waste Disposal Guidelines. (2024). Explains OSHA's role in worker safety concerning hazardous waste and lists key guidelines for emergency planning, PPE, and handling toxic substances. Source: CDMS.[Link]
-
1-methyl-1H-indazol-6-amine Safety and Hazards. (2025). Provides GHS classification data for a structurally related compound, including warnings for oral toxicity, skin/eye irritation, and respiratory effects. Source: PubChem, National Center for Biotechnology Information.[Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (N.D.). Details OSHA standard 1910.120, which includes requirements for decontamination programs and handling drums and containers. Source: Occupational Safety and Health Administration.[Link]
-
Hazardous Waste and Disposal. (N.D.). Provides general guidelines for what can and cannot be disposed of in the trash or down the drain in a laboratory setting. Source: American Chemical Society.[Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (N.D.). Discusses the importance of segregating incompatible chemicals and requirements for storage areas. Source: US Compliance.[Link]
-
Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025). Summarizes key OSHA regulations including the Hazard Communication standard (29 CFR 1910.1200) requiring proper labels and SDS. Source: Mancomm.[Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021). Describes EPA requirements for labeling hazardous waste and the importance of a written waste management plan. Source: Lab Manager.[Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025). Details the importance of waste segregation, proper labeling, and adherence to regulations like the Resource Conservation and Recovery Act (RCRA). Source: Today's Clinical Lab.[Link]
-
1H-Indazole-6-carboxamide Properties. (2025). Provides physicochemical property data for the parent compound. Source: U.S. Environmental Protection Agency.[Link]
-
Laboratory Environmental Sample Disposal Information Document. (N.D.). States that all samples should be treated as potentially hazardous and waste must comply with EPA regulations at 40 CFR. Source: U.S. Environmental Protection Agency.[Link]
-
MSDS of 1-Methyl-1H-indazole-4-carboxylic acid methyl ester. (2026). Provides guidance on accidental release measures and personal protective equipment. Source: Capot Chemical.[Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (N.D.). Details rules for Satellite Accumulation Areas, waste segregation, and drain disposal restrictions. Source: Central Washington University.[Link]
-
Safety Data Sheet for Methyl 1-methyl-1H-indazole-6-carboxylate. (2024). Provides GHS classifications and first aid measures for a closely related ester. Source: Angene Chemical.[Link]
-
Hazardous Waste Disposal Procedures Handbook. (N.D.). Specifies requirements for waste containers, including condition, labeling with full chemical names, and segregation. Source: Campus Safety Division, The University of Texas at Dallas.[Link]
-
Standard Operating Procedure for Imidazole. (N.D.). Provides a template for handling hazardous chemicals, including spill cleanup and storage procedures. Source: Washington State University.[Link]
-
Material Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid. (N.D.). Advises contacting a licensed professional waste disposal service and dissolving in a combustible solvent for incineration. Source: Wonda Science.[Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). Outlines the EPA's required steps for hazardous waste management from identification to disposal. Source: U.S. Environmental Protection Agency.[Link]
-
Hazardous Waste Disposal Procedures. (N.D.). Describes procedures for managing empty containers and storing chemical waste. Source: The University of Chicago Environmental Health and Safety.[Link]
Sources
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Personal protective equipment for handling 1-Methyl-1H-indazole-6-carboxamide
As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery laboratories, I frequently observe a critical operational oversight: treating intermediate building blocks as benign powders. 1-Methyl-1H-indazole-6-carboxamide (CAS: 1379330-75-2) is a highly valuable heterocyclic intermediate, frequently utilized in the synthesis of PROTAC degraders and p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors for neuroinflammation research .
However, the very structural features that make it an excellent pharmacophore—its lipophilic indazole core and reactive carboxamide nitrogen—also dictate specific, non-negotiable handling procedures. This guide provides a self-validating, causality-driven protocol for the safe handling, dissolution, and disposal of this compound.
Physicochemical Profile & Hazard Causality
To select the correct Personal Protective Equipment (PPE), we must first understand the mechanistic causality behind the compound's hazards. The low molecular weight and heterocyclic nature of 1-Methyl-1H-indazole-6-carboxamide present specific interaction risks with biological membranes .
Table 1: Chemical Profile and Mechanistic Hazard Implications
| Parameter | Specification | Mechanistic Implication & Causality |
| CAS Number | 1379330-75-2 | Unique identifier for safety tracking and SDS retrieval. |
| Molecular Formula | C9H9N3O | Nitrogen-rich heterocycle promotes rapid hydrogen bonding with mucosal surfaces. |
| Molecular Weight | 175.19 g/mol | Low mass increases susceptibility to aerosolization via electrostatic cling. |
| H302 | Harmful if swallowed | Gastrointestinal absorption leads to systemic exposure and potential hepatotoxicity. |
| H315 | Causes skin irritation | Lipophilic interactions disrupt epidermal lipid bilayers, causing contact dermatitis. |
| H319 | Causes serious eye irritation | Particulates dissolve in basal tears, causing localized pH shifts and corneal inflammation. |
| H335 | May cause respiratory irritation | Micro-dust inhalation triggers acute bronchial spasms and alveolar irritation. |
The Causality of PPE Selection
Standard laboratory PPE is often insufficient when handling indazole derivatives intended for biological assays. The selection of protective gear must be driven by the solvent context and the physical state of the compound.
-
Ocular Protection (Mitigating H319):
-
Requirement: Snug-fitting, indirect-vented chemical splash goggles.
-
Causality: As a fine powder, 1-Methyl-1H-indazole-6-carboxamide is prone to electrostatic aerosolization. Standard safety glasses with side shields allow micro-particulates to bypass the lenses, settle on the cornea, and react with basal tears.
-
-
Dermal Protection & The "Trojan Horse" Effect (Mitigating H315):
-
Requirement: Disposable nitrile gloves (minimum 0.11 mm thickness) for solid handling. Butyl rubber gloves if handling in DMSO.
-
Causality: In drug discovery, this compound is almost exclusively dissolved in Dimethyl Sulfoxide (DMSO) for in vitro assays. DMSO acts as a chemical "Trojan Horse." It rapidly permeabilizes the stratum corneum, carrying the dissolved lipophilic indazole directly into systemic circulation. If a DMSO solution spills on standard nitrile, the glove must be removed in under 30 seconds to prevent breakthrough.
-
-
Respiratory Protection (Mitigating H335):
-
Requirement: Handling must occur within a chemical fume hood (minimum face velocity of 0.5 m/s) or a Class II Biological Safety Cabinet (BSC).
-
Causality: Weighing dry powders generates invisible particulate clouds. Airflow engineering controls physically draw these irritants away from the operator's breathing zone, preventing bronchial spasms.
-
Figure 1: Logical relationship of systemic toxicity via DMSO-mediated epidermal permeation.
Self-Validating Operational Protocols
To ensure trustworthiness and reproducibility, every operational procedure must include a self-validating step to confirm that the environment is safe and uncontaminated.
Protocol A: Precision Weighing and Dissolution
-
Environmental Validation: Verify the fume hood monitor reads ≥ 0.5 m/s. Pass a static-eliminating brush (or ionizing bar) over the analytical balance pan. Self-Validation: If the balance drifts by more than ±0.1 mg, static is still present and must be resolved before opening the chemical vial.
-
Preparation: Tare a static-free, conductive weigh boat.
-
Transfer: Use a grounded stainless-steel spatula to transfer the 1-Methyl-1H-indazole-6-carboxamide. Do not drop the powder from a height; place it gently to prevent aerosolization.
-
In-Hood Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO or DMF) directly to the vial while it is still inside the fume hood. Cap tightly.
-
Decontamination: Wipe the exterior of the capped vial with a 70% Ethanol wipe before removing it from the hood.
Protocol B: Spill Response and Waste Disposal
-
Isolation: Immediately halt work. If the spill involves DMSO, remove contaminated gloves instantly and wash hands with soap and water (do not use ethanol on skin, as it enhances permeation).
-
Solid Spill Containment: Do not sweep dry powder. Cover the spill with absorbent paper dampened with water or 70% ethanol to suppress dust generation.
-
Chemical Wipe-Down: Wipe the area from the perimeter inward.
-
Validation Swab: Self-Validation: Perform a final wipe of the area with a clean 70% ethanol swab. Inspect the swab under standard light; it must be completely free of white residue.
-
Disposal Routing: Place all contaminated materials into a sealed, puncture-resistant bag. Label explicitly as "Hazardous Chemical Waste - Indazole Derivative" for high-temperature incineration .
Figure 2: Self-validating standard operating workflow for handling indazole derivatives.
References
-
Ferjančič Benetik, S., et al. "Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry (ACS Publications), 2025. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
